Product packaging for 1,4-Dibutylcyclohexane(Cat. No.:CAS No. 820233-15-6)

1,4-Dibutylcyclohexane

Cat. No.: B12537342
CAS No.: 820233-15-6
M. Wt: 196.37 g/mol
InChI Key: KMYGGPNJMODCTH-UHFFFAOYSA-N
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Description

Historical Development of Cycloalkane Conformational Analysis

The understanding of cycloalkane structure evolved significantly from early, flat-ring postulations. In 1890, Hermann Sachse first proposed that cyclohexane (B81311) rings are not planar but can exist in non-planar, strain-free "boat" and "chair" conformations. ic.ac.ukwikipedia.org This idea, known as the Sachse-Mohr theory, correctly suggested that these three-dimensional shapes allow the carbon-carbon bond angles to maintain the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. slideshare.netpharmaguideline.comfirsthope.co.incutm.ac.in However, Sachse's work was largely overlooked until Ernst Mohr expanded on it in 1918, using the chair conformation to explain the structure of diamond. ic.ac.uk

The full significance of these conformations was not truly appreciated until the mid-20th century. researcher.lifeucla.edu In 1950, Derek H. R. Barton published a seminal paper on the conformation of the steroid nucleus, demonstrating that the chemical reactivity of substituents on a cyclohexane ring is directly related to their three-dimensional orientation. msu.eduparkland.edumdpi.com Barton's work on what he termed "conformational analysis" established a fundamental principle: the spatial arrangement of atoms is as important as the connectivity. britannica.comwikipedia.org He, along with Odd Hassel, was awarded the Nobel Prize in Chemistry in 1969 for developing and applying the concept of conformation in chemistry. msu.edubritannica.comwikipedia.org This work solidified the chair conformation as the most stable form of cyclohexane, primarily because it staggers all adjacent bonds, minimizing torsional strain. britannica.com

Significance of Alkyl-Substituted Cyclohexanes in Organic Chemistry Research

Alkyl-substituted cyclohexanes are fundamental models for studying the principles of conformational analysis. studysmarter.co.ukresearchgate.net When a substituent replaces a hydrogen atom on a cyclohexane ring, the two possible chair conformations are no longer of equal energy. jove.commsu.edulibretexts.org A substituent can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). wikipedia.org

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. jove.comwikipedia.org The energy difference between the axial and equatorial conformations is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) for the equilibrium between the two chair forms. wikipedia.orglibretexts.org A larger A-value signifies a greater preference for the equatorial position and reflects the greater effective steric bulk of the substituent. wikipedia.orgfiveable.mepharmacy180.com For example, the bulky tert-butyl group has a very large A-value, meaning it will almost exclusively occupy the equatorial position, effectively "locking" the conformation. britannica.comlibretexts.org This makes alkyl-substituted cyclohexanes invaluable for investigating how steric demands influence molecular shape and reactivity. researchgate.netpharmacy180.com

Table 1: Conformational A-Values for Common Substituents
SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.70
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.15
-C(CH₃)₃ (tert-Butyl)~5.0
-OH (Hydroxy)0.87
-Br (Bromo)0.43

Data sourced from multiple references, including masterorganicchemistry.com.

Rationale for Focused Investigation on 1,4-Dibutylcyclohexane

This compound presents a compelling case for stereochemical investigation due to the interplay between its geometric isomers (cis and trans) and the conformational demands of the two butyl groups. wikipedia.orgfiveable.me

Trans-1,4-Dibutylcyclohexane : This isomer can adopt a chair conformation where both butyl groups are in equatorial positions (diequatorial). This arrangement is highly stable as it minimizes steric strain. brainly.compressbooks.pub The alternative diaxial conformation would place both bulky butyl groups in highly unfavorable axial positions, leading to severe 1,3-diaxial interactions, making this conformation energetically inaccessible.

Cis-1,4-Dibutylcyclohexane : In a chair conformation, the cis isomer must have one butyl group in an axial position and the other in an equatorial position (axial-equatorial). pressbooks.pubyoutube.com This is an inherently less stable arrangement than the diequatorial trans isomer because of the steric strain associated with the axial butyl group.

This inherent strain in the cis isomer raises a critical question: will the molecule retain the high-energy chair conformation, or will it distort into a non-chair form, such as a twist-boat, to alleviate the steric pressure of the axial substituent?

The structural dilemma of cis-1,4-dibutylcyclohexane makes it an excellent model compound for studying the energetic limits of cyclohexane's chair conformation. While the butyl group is not as sterically demanding as the tert-butyl group, it is still substantial. Research on the closely related cis-1,4-di-tert-butylcyclohexane has shown that the steric strain of having one bulky axial group is so severe that the molecule abandons the chair form altogether and adopts a twist-boat conformation as its lowest energy state. upenn.eduupenn.edusikhcom.netdoubtnut.com In the twist-boat form, both bulky groups can occupy pseudo-equatorial positions, which is energetically preferable to the axial-equatorial arrangement in the chair form. upenn.edusikhcom.net

By studying this compound, researchers can probe the tipping point where the energetic penalty of an axial substituent outweighs the inherent stability of the chair conformation. This provides valuable data on the magnitude of steric interactions and the flexibility of six-membered rings.

Table 2: Conformational Analysis of this compound Isomers
IsomerMost Stable Chair ConformationEnergetic ConsiderationsLikely Ground State Conformation
trans-1,4-DibutylcyclohexaneDiequatorialHighly stable; avoids 1,3-diaxial interactions.Chair
cis-1,4-DibutylcyclohexaneAxial-EquatorialSignificant steric strain from the axial butyl group.Twist-Boat (by analogy to di-tert-butyl derivative)

Analysis based on principles from references brainly.compressbooks.pubsikhcom.netdoubtnut.com.

Scope and Objectives of the Research Perspective on this compound

This article provides a focused perspective on the chemical compound this compound. The primary scope is to analyze the compound through the lens of conformational analysis and stereochemistry, without delving into synthetic procedures, reaction mechanisms, or applications beyond its role as a model system.

The objectives are as follows:

To place the study of this compound within the historical and theoretical framework of cycloalkane conformational analysis.

To detail the specific stereochemical features of cis- and trans-1,4-dibutylcyclohexane.

To highlight the compound's importance as a model for investigating the balance of steric forces and conformational energies in substituted cyclohexanes.

To present key concepts, such as A-values and conformational isomerism, using data and established principles to inform the analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28 B12537342 1,4-Dibutylcyclohexane CAS No. 820233-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820233-15-6

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

1,4-dibutylcyclohexane

InChI

InChI=1S/C14H28/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

KMYGGPNJMODCTH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)CCCC

Origin of Product

United States

Synthesis Methodologies and Stereoselective Pathways to 1,4 Dibutylcyclohexane Isomers

Retrosynthetic Analysis of 1,4-Dibutylcyclohexane

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections can be made at the carbon-carbon bonds between the cyclohexane (B81311) ring and the butyl groups, or within the cyclohexane ring itself.

One common approach involves the disconnection of the C-C bonds formed between the butyl groups and the cyclohexane ring. This leads to a 1,4-disubstituted cyclohexane precursor, such as a 1,4-dihalocyclohexane or a 1,4-cyclohexanedione. The butyl groups can then be introduced via nucleophilic substitution or addition reactions.

Alternatively, a disconnection of the cyclohexane ring itself suggests a cyclization strategy. For instance, a Diels-Alder reaction between a diene and a dienophile could form the six-membered ring with appropriate functionalities for subsequent conversion to the target molecule. Another possibility is the cyclization of a long-chain precursor that already contains the necessary carbon atoms.

A third strategy involves the modification of an existing aromatic ring. Disconnecting the C-H bonds on a pre-existing 1,4-dibutylbenzene (B74798) molecule and envisioning a reduction reaction provides a straightforward pathway to the desired saturated cyclohexane ring.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

General Approaches to Substituted Cyclohexane Ring Construction Relevant to this compound Synthesis

The formation of the cyclohexane ring is a critical step in the synthesis of this compound. Several powerful reactions in organic synthesis can be employed to construct this six-membered ring system.

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, forming a cyclohexene (B86901) derivative from a conjugated diene and a dienophile. google.com For the synthesis of a precursor to this compound, one could envision a reaction between 1,3-butadiene (B125203) (the diene) and a dienophile containing the precursors to the butyl groups at the 1 and 4 positions. For example, a dienophile such as 1,4-diacetoxy-2-butene could be used. The resulting cyclohexene derivative can then be hydrogenated to the cyclohexane, and the acetate (B1210297) groups can be converted to the butyl groups through a series of reactions.

Another powerful cyclization method is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. While typically used for the synthesis of fused ring systems, the principles can be adapted for the construction of substituted cyclohexanes.

Ring expansion reactions provide a pathway to cyclohexanes from more readily available five-membered rings. For instance, a cyclopentanone (B42830) derivative can be treated with a reagent like diazomethane (B1218177) in a process that inserts a methylene (B1212753) group into the ring, expanding it to a cyclohexanone. Subsequent functionalization can then lead to the desired this compound.

Conversely, ring contraction of a seven-membered ring can also yield a cyclohexane derivative. While less common, certain rearrangements of cycloheptane (B1346806) systems can lead to the formation of a more stable six-membered ring.

Introduction of Butyl Substituents via Alkylation and Coupling Reactions

Once a suitable cyclohexane precursor is obtained, the next critical step is the introduction of the two butyl groups at the 1 and 4 positions. This can be achieved through direct alkylation or more sophisticated metal-catalyzed cross-coupling reactions.

While Friedel-Crafts alkylation is a well-known method for attaching alkyl groups to aromatic rings, its application to cyclohexane is not a direct analogy. However, a related and highly effective strategy involves the Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride to form 1,4-dibutanoylbenzene. chemguide.co.uk This diketone can then be reduced to 1,4-dibutylbenzene using methods like the Clemmensen or Wolff-Kishner reduction. wikipedia.orggoogle.com Finally, the aromatic ring of 1,4-dibutylbenzene can be hydrogenated to yield a mixture of cis- and trans-1,4-dibutylcyclohexane. The stereoselectivity of this hydrogenation can be influenced by the choice of catalyst and reaction conditions. nsf.gov

Table 1: Two-Step Synthesis of 1,4-Dibutylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
StepReactantsReagents and ConditionsProductTypical Yield
1Benzene, Butanoyl chlorideAlCl₃, heat1,4-DibutanoylbenzeneGood
21,4-DibutanoylbenzeneZn(Hg), conc. HCl, heat (Clemmensen reduction)1,4-DibutylbenzeneEffective for aryl-alkyl ketones

Another direct alkylation approach involves the nucleophilic substitution of a 1,4-dihalocyclohexane with an organometallic reagent such as butyllithium (B86547) or a butyl Grignard reagent (butylmagnesium bromide). This reaction would directly form the carbon-carbon bond between the butyl group and the cyclohexane ring. The stereochemical outcome of this reaction would depend on the stereochemistry of the starting dihalide and the reaction mechanism (SN1 vs. SN2).

Modern synthetic organic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods can be applied to the synthesis of this compound from a 1,4-dihalocyclohexane precursor.

The Suzuki coupling reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this context, 1,4-dihalocyclohexane could be coupled with butylboronic acid or a butylboronic ester. While Suzuki couplings have been extensively developed for sp²-hybridized carbons, recent advancements have extended their utility to unactivated secondary alkyl halides. chemicalbook.comchemguide.co.uk

The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org While not a direct route to this compound from a saturated precursor, it could be used to introduce a butenyl group to a cyclohexene derivative, which could then be hydrogenated. For example, the Heck reaction of a halocyclohexene with 1-butene (B85601) could be a potential step in a multi-step synthesis.

The Kumada coupling reaction utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organohalide. chemcess.com This would involve the reaction of a 1,4-dihalocyclohexane with butylmagnesium bromide. The Kumada coupling is a powerful tool for forming C(sp³)–C(sp³) bonds, making it a viable option for this synthesis.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound
ReactionCyclohexane PrecursorButyl SourceCatalystKey Features
Suzuki Coupling1,4-DihalocyclohexaneButylboronic acid/esterPalladium complexTolerant of many functional groups; advancements for sp³-sp³ coupling exist.
Heck ReactionHalocyclohexene1-ButenePalladium complexForms a C=C bond, requiring a subsequent hydrogenation step.
Kumada Coupling1,4-DihalocyclohexaneButylmagnesium bromideNickel or Palladium complexEffective for C(sp³)–C(sp³) bond formation.

Hydrogenation of Aromatic Precursors (e.g., Butylbenzenes) for Cyclohexane Ring Formation

The formation of the this compound ring system is frequently achieved through the catalytic hydrogenation of an aromatic precursor, namely 1,4-dibutylbenzene. This process involves the addition of hydrogen across the aromatic ring, converting it into a saturated cyclohexane ring. The reaction is typically carried out under pressure in the presence of a metal catalyst.

A variety of catalysts are effective for the hydrogenation of benzene derivatives. gla.ac.uk Commonly employed catalysts include transition metals such as rhodium, ruthenium, nickel, and platinum, often supported on materials like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3) to enhance their activity and stability. gla.ac.ukchemicalbook.com For the hydrogenation of alkyl-substituted benzenes, rhodium-based catalysts have demonstrated high efficacy. gla.ac.uk For instance, studies on the hydrogenation of various alkylbenzenes have been successfully carried out using rhodium on silica catalysts. gla.ac.uk

The reaction conditions, including temperature, hydrogen pressure, and solvent, play a crucial role in the efficiency and selectivity of the hydrogenation process. Typical conditions for the hydrogenation of aromatic rings involve elevated temperatures and pressures to facilitate the reaction. For example, the hydrogenation of benzene and its derivatives can be conducted at temperatures around 110°C and a hydrogen pressure of 60 bar in a biphasic water-substrate system using specific ruthenium catalysts. thieme-connect.de While specific conditions for 1,4-dibutylbenzene are not extensively documented in readily available literature, conditions used for other dialkylbenzenes can be inferred to be similar.

The general chemical equation for the hydrogenation of 1,4-dibutylbenzene to this compound is as follows:

C₁₄H₂₂ + 3H₂ → C₁₄H₂₈

This reaction typically yields a mixture of cis- and trans-1,4-dibutylcyclohexane isomers, with the ratio of the products being influenced by the choice of catalyst and reaction conditions.

Table 1: Illustrative Catalysts and Conditions for Hydrogenation of Aromatic Rings

CatalystSupportSubstrate ExampleTemperature (°C)Pressure (bar)
RhodiumSilicaSubstituted BenzenesAmbient to elevatedAtmospheric to high
Ruthenium-Benzene Derivatives~110~60
Nickel-p-Phenylene diamine180100-150
Platinum-General Aromatic RingsAmbient to elevatedAtmospheric to high

Note: This table provides general examples of catalysts and conditions for aromatic hydrogenation and may not represent optimized conditions for 1,4-dibutylbenzene specifically.

Stereocontrol and Stereoselective Synthesis of Cis- and Trans-1,4-Dibutylcyclohexane

The spatial arrangement of the two butyl groups on the cyclohexane ring gives rise to two geometric isomers: cis-1,4-dibutylcyclohexane and trans-1,4-dibutylcyclohexane. In the cis isomer, both butyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The ability to selectively synthesize one isomer over the other is of significant interest in various chemical applications.

Directed Hydrogenation Techniques for Stereoselective Reduction

Achieving stereocontrol during the hydrogenation of 1,4-dibutylbenzene is a key strategy for the selective synthesis of either the cis or trans isomer. The stereochemical outcome of the hydrogenation is influenced by the way the substrate adsorbs onto the catalyst surface. The addition of hydrogen typically occurs in a syn-addition manner, meaning both hydrogen atoms add to the same face of the double bond. youtube.com

While the hydrogenation of unsubstituted benzene yields cyclohexane, the presence of substituents on the aromatic ring can direct the approach of hydrogen, leading to a preference for one isomer. For 1,4-disubstituted benzenes, the catalyst and reaction conditions can influence the ratio of cis to trans products. For instance, in the hydrogenation of other 1,4-disubstituted aromatic compounds, the choice of a heterogeneous catalyst and the solvent system can impact the stereoselectivity of the reduction.

Stereoselective Alkylation Strategies for Precise Butyl Group Placement

An alternative approach to stereoselective synthesis involves the alkylation of a pre-existing cyclohexane derivative. While less common for the direct synthesis of this compound from simple precursors, stereoselective alkylation strategies are a powerful tool in organic synthesis for the precise placement of functional groups.

These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed carbon-carbon bond. For the synthesis of a specific isomer of this compound, one could envision a multi-step sequence starting from a cyclohexane precursor with existing stereocenters that direct the introduction of the butyl groups in a stereocontrolled manner.

Isomerization Pathways for Cis/Trans Interconversion (e.g., Acid/Base Catalyzed Epimerization)

Once a mixture of cis- and trans-1,4-dibutylcyclohexane is obtained, it is possible to enrich one isomer through isomerization. This process, often catalyzed by acids or bases, allows for the interconversion of the two isomers until a thermodynamic equilibrium is reached.

The mechanism of acid-catalyzed isomerization, or epimerization, typically involves the protonation of a group on the cyclohexane ring, leading to the formation of a carbocation intermediate. This intermediate can then be deprotonated to form either the cis or trans isomer. Over time, the reaction will favor the formation of the more thermodynamically stable isomer. In the case of 1,4-disubstituted cyclohexanes, the trans isomer, where both bulky butyl groups can occupy equatorial positions in the chair conformation, is generally more stable than the cis isomer, where one butyl group is forced into a less stable axial position.

Base-catalyzed isomerization can also be employed, particularly if there are acidic protons adjacent to the substituents. The specific conditions for the isomerization of this compound would depend on the chosen catalyst and solvent system. For example, in the context of other disubstituted cyclohexanes, catalysts such as sodium methoxide (B1231860) in a suitable solvent have been used to effect isomerization. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key principles include maximizing atom economy and improving reaction efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. docbrown.info

For the synthesis of this compound via the hydrogenation of 1,4-dibutylbenzene, the reaction is an addition reaction, which is inherently atom-economical. rsc.org

The balanced chemical equation is:

C₁₄H₂₂ (1,4-dibutylbenzene) + 3H₂ (hydrogen) → C₁₄H₂₈ (this compound)

To calculate the atom economy, we use the following molar masses:

Molar mass of 1,4-dibutylbenzene (C₁₄H₂₂) ≈ 190.36 g/mol

Molar mass of Hydrogen (H₂) ≈ 2.02 g/mol

Molar mass of this compound (C₁₄H₂₈) ≈ 196.40 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (196.40 / (190.36 + 3 * 2.02)) x 100%

Atom Economy = (196.40 / (190.36 + 6.06)) x 100%

Atom Economy = (196.40 / 196.42) x 100% ≈ 100%

The theoretical atom economy for this reaction is approximately 100%, indicating that, in principle, all the atoms of the reactants are incorporated into the final product. This high atom economy is a significant advantage of this synthetic route from a green chemistry perspective. rsc.org

Solvent Selection and Sustainable Reaction Media

In the pursuit of greener chemical processes, there is a significant shift towards the use of sustainable and environmentally benign solvents. nih.govrsc.orgrsc.org Traditional volatile organic solvents (VOCs) are being replaced by alternatives with lower toxicity, reduced environmental impact, and higher recyclability. The application of such green solvents in the synthesis of this compound is a key aspect of developing sustainable manufacturing routes.

Key Considerations for Solvent Selection:

Polarity: The polarity of the solvent can affect the solubility of the reactants and the interaction with the catalyst surface, potentially influencing the cis/trans isomer ratio.

Sustainability: The environmental impact, renewability, and recyclability of the solvent are crucial for green chemistry applications. nih.gov

Catalyst Compatibility: The solvent should not deactivate the catalyst and should facilitate efficient mass transfer of reactants to the active sites.

Solvent TypeExamplesSustainability Aspects
Conventional Hexane, TolueneOften derived from petrochemical sources, can be volatile and pose environmental and health risks. wikipedia.org
Green Solvents Water, Ethanol (B145695), Cyclopentyl methyl etherWater is a non-toxic and abundant solvent. nih.gov Bio-derived alcohols like ethanol offer a renewable alternative. Ethers like cyclopentyl methyl ether are considered greener replacements for traditional non-polar solvents. nih.gov
Ionic Liquids [Bmim]BF4Considered green due to their low vapor pressure and recyclability, which can enhance reactivity and simplify product separation. mdpi.com
Supercritical Fluids Supercritical CO2A non-polar medium that can be suitable for reactions requiring such conditions, with the advantage of easy removal and minimal waste generation. nih.gov

The use of green solvents like water or bio-based alcohols can significantly reduce the environmental footprint of this compound production. rsc.org Research into solvent effects on the hydrogenation of substituted benzenes indicates that the choice of solvent can indeed modulate the stereochemical outcome, although specific data for this compound is not extensively documented. gla.ac.uk

Catalytic Methodologies for Reduced Waste Generation

The development of efficient and recyclable catalysts is central to minimizing waste in the synthesis of this compound. Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, which allows for their reuse and reduces process waste.

Commonly used catalysts for the hydrogenation of aromatic compounds include metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni), often supported on materials like alumina (Al₂O₃), silica (SiO₂), or carbon. gla.ac.ukgoogle.com The choice of catalyst and support can influence both the activity and selectivity of the reaction.

Strategies for Waste Reduction:

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies catalyst recovery and recycling, minimizing metal leaching into the product and reducing waste streams.

Catalyst Deactivation and Regeneration: Understanding the mechanisms of catalyst deactivation is crucial for developing robust catalysts with longer lifetimes. Regeneration protocols can further extend the catalyst's usability. e-bookshelf.de

High Selectivity: Catalysts that exhibit high selectivity towards the desired this compound isomers reduce the formation of by-products, simplifying purification and minimizing waste.

Recyclable Catalysts: Designing catalysts that can be easily recovered and reused over multiple cycles without significant loss of activity is a key principle of green chemistry. mdpi.com

Catalyst SystemSupport MaterialKey Advantages for Waste Reduction
Palladium on Carbon (Pd/C) Activated CarbonWidely used, efficient for aromatic hydrogenation, and easily recoverable by filtration.
Rhodium on Silica (Rh/SiO₂) SilicaCan exhibit different selectivity profiles compared to other metals, offering a means to control product distribution. gla.ac.uk
Nickel-based catalysts AluminaA more cost-effective alternative to precious metal catalysts, though may require more forcing reaction conditions. google.com
Recyclable Ionic Liquid Phases -Can act as both solvent and catalyst support, allowing for easy separation and reuse of the catalytic system. mdpi.com

Purification and Isolation Techniques for Stereoisomers of this compound

Following the synthesis, the resulting mixture of cis and trans isomers of this compound must be separated to obtain the individual stereoisomers in high purity. The choice of purification and isolation technique depends on the physical properties of the isomers, such as their boiling points and crystallization behavior, as well as the desired scale of separation.

Common Separation Techniques:

Fractional Distillation: While a common technique for separating compounds with different boiling points, the close boiling points of cis and trans isomers of many dialkylcyclohexanes can make this method challenging and energy-intensive.

Preparative Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the separation of stereoisomers. nih.govchromforum.org By selecting an appropriate stationary phase and mobile phase, it is possible to achieve good resolution between the cis and trans isomers. This method is particularly suitable for obtaining high-purity isomers on a laboratory scale.

Fractional Crystallization: This technique exploits differences in the solubility and crystal packing of the stereoisomers. google.comgoogle.com By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized from the mixture, leaving the other in the mother liquor. This method can be effective for large-scale separations if there is a significant difference in the crystallization behavior of the isomers.

Separation TechniquePrincipleApplicability for this compound Isomers
Fractional Distillation Separation based on differences in boiling points.May be difficult due to potentially small differences in the boiling points of the cis and trans isomers.
Preparative HPLC Differential partitioning of isomers between a stationary phase and a mobile phase. nih.govA versatile and effective method for obtaining high-purity samples of both isomers. The choice of a suitable column (e.g., C18) and eluent system is critical for achieving good separation. chromforum.org
Fractional Crystallization Selective crystallization of one isomer from a solution based on differences in solubility. google.comgoogle.comPotentially a cost-effective method for large-scale separation if the isomers exhibit significantly different melting points and crystallization tendencies. This often involves dissolving the mixture in a suitable solvent and cooling it to induce crystallization of the less soluble isomer.

The successful isolation of pure cis- and trans-1,4-dibutylcyclohexane is essential for their specific applications and for detailed characterization of their physical and chemical properties. A combination of the above techniques may be necessary to achieve the desired level of purity.

Structural Elucidation and Conformational Analysis of 1,4 Dibutylcyclohexane Systems

Fundamental Principles of Cyclohexane (B81311) Conformational Isomerism

To comprehend the conformational landscape of 1,4-dibutylcyclohexane, it is essential to first grasp the basic principles governing the parent cyclohexane ring. A planar hexagonal structure is improbable due to significant angle strain, with bond angles of 120° instead of the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsed carbon-hydrogen bonds. libretexts.orgbyjus.com To alleviate this strain, the cyclohexane ring adopts puckered, non-planar conformations. byjus.com

The most stable and predominant of these is the chair conformation . byjus.commasterorganicchemistry.com In this arrangement, all carbon-carbon bond angles are close to the ideal 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, making the ring essentially free of both angle and torsional strain. libretexts.org Careful examination of the chair form reveals two distinct types of hydrogen positions:

Axial (a): Six bonds that are oriented parallel to the principal symmetry axis of the ring, pointing straight up or down. utexas.edu

Equatorial (e): Six bonds that point outwards from the "equator" of the ring. utexas.edu

Cyclohexane rapidly interconverts between two equivalent chair conformations through a process known as ring flipping or chair flipping . byjus.comlibretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.comlibretexts.org This interconversion is not a simple rotation and must pass through several higher-energy conformations, including the twist-boat , boat , and the high-energy half-chair transition state. masterorganicchemistry.comwikipedia.org The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol (45 kJ/mol). masterorganicchemistry.comlibretexts.org

The relative stabilities of the principal conformations are generally ranked as follows: Chair > Twist-Boat > Boat > Half-Chair. wikipedia.orglscollege.ac.in At room temperature, over 99.99% of cyclohexane molecules exist in the chair conformation due to its superior stability. byjus.com

Stereoisomerism in this compound: Cis- and Trans-Forms

The presence of two butyl substituents on the cyclohexane ring at positions 1 and 4 gives rise to stereoisomerism. Specifically, this compound exists as two geometric isomers: cis-1,4-dibutylcyclohexane and trans-1,4-dibutylcyclohexane. These isomers belong to a class of stereoisomers known as diastereomers, as they are not mirror images of each other. reddit.comtcichemicals.com The distinction between the cis and trans forms lies in the spatial arrangement of the two butyl groups relative to the plane of the cyclohexane ring. In the cis isomer, both butyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Synthesis and Chromatographic Separation Strategies for Pure Stereoisomers

The synthesis of this compound stereoisomers typically involves the catalytic hydrogenation of 1,4-dibutylbenzene (B74798). This reaction, commonly carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst, reduces the aromatic ring to a cyclohexane ring. libretexts.orgencyclopedia.pub The hydrogenation of the aromatic precursor generally yields a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions such as temperature and pressure. For instance, certain rhodium-based catalysts have been shown to selectively produce cis-configured products in the hydrogenation of aromatic rings. libretexts.org

Table 1: Synthetic Strategies for this compound Isomers

PrecursorReagents and ConditionsProduct(s)Notes
1,4-DibutylbenzeneH₂, Pd/C, Ethanol (B145695), Room Temperature, Atmospheric PressureMixture of cis- and trans-1,4-dibutylcyclohexaneA common and straightforward method for producing a mixture of isomers.
1,4-DibutylbenzeneH₂, Rhodium-based catalyst (e.g., (Cyclohexyl-CAAC)Rh(COD)Cl), Hexane, Elevated PressurePredominantly cis-1,4-dibutylcyclohexaneOffers stereoselective synthesis towards the cis isomer. libretexts.org

Following the synthesis, the separation of the cis and trans isomers is essential for obtaining pure samples for further analysis. Gas chromatography (GC) is a highly effective technique for this purpose. The two isomers have different physical properties, such as boiling points and vapor pressures, which allows for their separation on a suitable GC column. A non-polar stationary phase is often employed, where the elution order is primarily determined by the boiling points of the isomers. The more stable and generally higher-boiling trans isomer is expected to have a longer retention time than the cis isomer. The efficiency of the separation can be optimized by adjusting parameters such as the column length, stationary phase, temperature gradient, and carrier gas flow rate.

Relative Configurational Assignment Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the relative configuration of the cis and trans isomers of this compound. The key to this assignment lies in the analysis of the proton (¹H) NMR spectra, specifically the chemical shifts and coupling constants of the methine protons at the C1 and C4 positions.

In the more stable diequatorial conformation of the trans isomer, the methine protons are in axial positions. This leads to a characteristic splitting pattern due to large axial-axial couplings with the adjacent axial protons on the cyclohexane ring. Conversely, in the cis isomer, one methine proton is axial and the other is equatorial. The equatorial methine proton will exhibit smaller axial-equatorial and equatorial-equatorial couplings. These differences in coupling constants provide a definitive method for distinguishing between the two isomers.

J-based configuration analysis (JBCA) is a methodology that utilizes various coupling constants (³JHH, ³JCH, and ²JCH) to determine the relative stereochemistry. columbia.edu By comparing the experimentally measured coupling constants with those predicted for the possible conformations of the cis and trans isomers, a confident assignment can be made. columbia.edu

Interconversion Mechanisms between Cis and Trans Isomers under Specific Conditions

While the cis and trans isomers of this compound are configurationally stable under normal conditions, interconversion can be induced under specific, often harsh, conditions. Thermal isomerization is one such mechanism. By heating the isomer mixture to a high temperature, it is possible to overcome the energy barrier for ring flipping and C-C bond rotation, which can lead to the establishment of a thermodynamic equilibrium between the cis and trans forms. This process is often catalyzed by the presence of a Lewis acid or a hydrogenation/dehydrogenation catalyst.

The mechanism is believed to proceed through a series of conformational changes, including ring flipping to a higher-energy twist-boat or boat conformation, which can facilitate the repositioning of the butyl groups. At elevated temperatures, the molecule has sufficient energy to access these less stable conformations, allowing for the eventual conversion of the less stable cis isomer to the more stable trans isomer until a thermodynamic equilibrium is reached.

Advanced Spectroscopic and Diffraction Techniques for Conformational and Stereochemical Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (e.g., NOESY, EXSY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), provide detailed insights into the conformational dynamics and stereochemistry of this compound.

NOESY is used to identify protons that are close to each other in space, typically within 5 Å. huji.ac.il This is particularly useful for differentiating between the cis and trans isomers. In the cis isomer, the axial and equatorial butyl groups are on the same side of the ring, leading to potential NOE cross-peaks between the protons of the two butyl groups. In the stable diequatorial trans isomer, the butyl groups are far apart, and such cross-peaks would be absent. Instead, NOEs would be observed between the equatorial butyl group protons and the adjacent equatorial and axial protons on the cyclohexane ring.

EXSY is the NMR experiment of choice for studying chemical exchange processes, such as conformational changes. docsity.com For this compound, EXSY can be used to study the dynamics of the chair-chair interconversion. By analyzing the cross-peaks in an EXSY spectrum, it is possible to determine the rate of ring flipping. This is particularly informative for the cis isomer, where ring flipping leads to an exchange between two equivalent conformations. For the trans isomer, EXSY can be used to search for evidence of the minor, highly unstable diaxial conformer in equilibrium with the major diequatorial form, although the population of the diaxial form is expected to be very low.

Table 2: Application of 2D NMR Techniques to this compound

TechniqueInformation GainedExpected Observations for cis-IsomerExpected Observations for trans-Isomer (diequatorial)
NOESY Through-space proton-proton proximitiesPotential cross-peaks between protons of the two butyl groups.No cross-peaks between butyl groups; cross-peaks between butyl protons and adjacent ring protons.
EXSY Conformational exchange dynamicsCross-peaks indicating the exchange between the two equivalent axial-equatorial chair conformations.Primarily diagonal peaks due to the high stability of the diequatorial form; potential for very weak cross-peaks if the diaxial form is populated.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting and Isomer Differentiation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a valuable tool for distinguishing between the cis and trans isomers of this compound based on their unique molecular vibrations. The differences in the symmetry of the two isomers lead to distinct spectral fingerprints, particularly in the region of 400 to 1500 cm⁻¹.

The trans isomer, in its preferred diequatorial conformation, possesses a higher degree of symmetry (approaching C2h) than the cis isomer (Cs symmetry). This difference in symmetry has a direct impact on the number and activity of the vibrational modes in the IR and Raman spectra. According to the mutual exclusion rule, for a molecule with a center of inversion (like the idealized trans isomer), vibrations that are Raman active are IR inactive, and vice versa. While the actual molecule may not perfectly adhere to this rule due to its dynamic nature, significant differences in the spectra of the two isomers are expected.

The IR and Raman spectra can be used for conformational fingerprinting by identifying characteristic bands associated with specific vibrational modes of the cyclohexane ring and the butyl substituents. For example, C-H stretching and bending vibrations, as well as C-C stretching modes of the cyclohexane ring, will be sensitive to the stereochemistry. By comparing the experimental spectra with theoretically calculated spectra for the different possible conformations of the cis and trans isomers, it is possible to confirm the dominant conformation of each isomer and to identify unique spectral markers for their differentiation.

X-ray Diffraction Studies of Crystalline Derivatives or Co-crystals for Solid-State Conformation

X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For complex molecules like this compound, which can exist in various conformations, studying crystalline derivatives or co-crystals can provide invaluable insights into its preferred solid-state geometry.

The process of co-crystallization involves combining the target molecule (in this case, a this compound isomer) with a second compound, known as a coformer, to produce a new crystalline solid with a unique structure. This can be particularly useful when the target compound itself does not readily form crystals suitable for X-ray diffraction analysis.

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction studies on crystalline derivatives or co-crystals of this compound. Therefore, no experimental data on its solid-state conformation from this technique is currently available.

Should such studies be conducted, the resulting data would typically be presented in a format similar to the hypothetical table below. This table illustrates the type of structural parameters that would be determined.

Hypothetical X-ray Crystallographic Data for a this compound Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z Value
Bond Lengths (Å)
C-C (cyclohexane ring) Average Value
C-C (butyl chain) Average Value
C-H Average Value
Bond Angles (°)
C-C-C (cyclohexane ring) Average Value
C-C-C (butyl chain) Average Value
Torsion Angles (°)

Note: The data in this table is purely illustrative and does not represent actual experimental findings for this compound.

Electron Diffraction in Gas Phase for Molecular Structure Determination

Gas-phase electron diffraction (GED) is an experimental technique used to determine the molecular structure of volatile compounds in the gaseous state. wikipedia.org This method is particularly valuable for conformational analysis as it provides information about the molecule's geometry free from the influence of intermolecular forces present in the solid or liquid state. wikipedia.org The technique involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. This pattern contains information about the distances between all pairs of atoms in the molecule.

A thorough review of the available scientific literature indicates that no gas-phase electron diffraction studies have been reported for this compound. Consequently, there is no experimental data from this method on its gas-phase molecular structure and conformational preferences.

If a GED study were to be performed on this compound, it would provide key structural parameters such as internuclear distances (bond lengths), bond angles, and the relative abundance of different conformers (e.g., chair, boat, or twist-boat) present in the gas phase at a given temperature. The analysis would also yield information on the amplitudes of molecular vibrations.

Computational and Theoretical Investigations on 1,4 Dibutylcyclohexane

Quantum Mechanical Calculations for Energy Landscape Mapping

Quantum mechanical (QM) methods, grounded in the fundamental principles of quantum physics, offer a highly accurate means of investigating the electronic structure and energy of molecules. These methods are instrumental in mapping the potential energy surface of 1,4-dibutylcyclohexane and identifying its stable conformers.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Energy Minimization

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT is employed to perform geometry optimizations, a process that locates the minimum energy structure for a given conformer. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

The choice of functional and basis set is critical in DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and density functional approximations. This is often paired with a Pople-style basis set, like 6-31G(d), which provides a good description of the electron distribution.

For this compound, DFT calculations would be used to optimize the geometries of the various possible conformers, including the chair, twist-boat, and boat forms of both the cis and trans isomers. The primary chair conformations for the trans isomer are the diequatorial (e,e) and the diaxial (a,a) forms. For the cis isomer, the two chair conformations are equivalent, with one butyl group in an axial position and the other in an equatorial position (a,e).

The minimized energies of these conformers can then be compared to determine their relative stabilities. For instance, the energy difference between the diequatorial and diaxial conformers of trans-1,4-dibutylcyclohexane is a key parameter that governs their equilibrium population.

Ab Initio Methods for High-Accuracy Conformational Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based solely on theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for conformational energy calculations.

These high-level calculations are often performed on the geometries previously optimized using DFT. This single-point energy calculation provides a more refined estimate of the energy difference between conformers. For a molecule like this compound, applying a method such as MP2 with a larger basis set, for example, aug-cc-pVTZ, would yield highly reliable relative conformational energies.

The results of such calculations would be expected to show a significant energy preference for the diequatorial conformer of the trans isomer due to the avoidance of 1,3-diaxial interactions present in the diaxial form. For the cis isomer, the chair conformation with one axial and one equatorial butyl group would be the ground state, but the twist-boat conformation might be energetically accessible.

Prediction of Conformational Equilibrium Populations

The relative energies (ΔE) obtained from quantum mechanical calculations can be used to predict the equilibrium populations of the different conformers at a given temperature (T) using the Boltzmann distribution equation:

Ni / Nj = exp(-(Ei - Ej) / RT)

where Ni and Nj are the populations of conformers i and j, Ei and Ej are their respective energies, and R is the gas constant.

Due to the lack of specific experimental or high-level computational data for this compound in the available literature, we can estimate the energy differences based on the established A-value for a butyl group. The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311). The A-value for a butyl group is approximately 2.1 kcal/mol.

For trans-1,4-dibutylcyclohexane, the diaxial conformer has two axial butyl groups, leading to significant 1,3-diaxial interactions. The energy difference compared to the diequatorial conformer would be roughly twice the A-value of a butyl group. For cis-1,4-dibutylcyclohexane, the two chair forms are energetically equivalent.

Table 1: Estimated Relative Energies and Equilibrium Populations of this compound Chair Conformers at 298 K

IsomerConformerEstimated ΔG (kcal/mol)Estimated Population (%)
transDiequatorial (e,e)0>99.9
transDiaxial (a,a)~4.2<0.1
cisAxial/Equatorial (a,e)0100 (for chair forms)

Note: These are estimated values based on the A-value of a butyl group. The actual values may differ.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanical methods provide high accuracy, their computational cost can be prohibitive for studying the dynamic behavior of molecules or for screening a large number of conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative.

Force Field Development and Validation for Butyl-Substituted Cyclohexanes

Molecular mechanics methods rely on a set of parameters known as a force field to describe the potential energy of a molecule as a function of its atomic coordinates. A force field consists of terms that account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

The accuracy of MM calculations is critically dependent on the quality of the force field parameters. For butyl-substituted cyclohexanes, force fields such as MM3, MM4, and general-purpose force fields like GAFF (General Amber Force Field) can be used. nih.gov However, for highly accurate predictions, it may be necessary to develop and validate specific parameters for the butyl-cyclohexane moiety.

This process typically involves fitting the force field parameters to reproduce experimental data (e.g., geometries, vibrational frequencies, and conformational energies) or high-level QM calculations for a set of small, representative molecules. For instance, the torsional parameters for the C-C-C-C dihedral angles within the butyl group and the C-C-Cring-Cring dihedral angles would be crucial for accurately modeling the conformational preferences of the butyl chains and their interaction with the cyclohexane ring.

Conformational Searching Algorithms and Global Minimum Identification

Given the flexibility of the two butyl chains, this compound possesses a large number of possible conformations. Identifying the global minimum energy structure requires the use of systematic or stochastic conformational searching algorithms.

Methods such as Monte Carlo, simulated annealing, or genetic algorithms can be used to explore the conformational space. These algorithms generate a large number of different conformations by randomly or systematically changing the dihedral angles of the molecule. Each generated conformation is then subjected to energy minimization using a molecular mechanics force field.

By comparing the energies of all the minimized structures, the global minimum energy conformation can be identified. For trans-1,4-dibutylcyclohexane, the global minimum is expected to be the diequatorial chair conformation with the butyl chains in an extended, anti-periplanar arrangement to minimize steric hindrance. For the cis isomer, the global minimum would likely be a chair conformation with the equatorial butyl group extended and the axial butyl group oriented to minimize 1,3-diaxial interactions. The search would also explore non-chair conformations, such as the twist-boat, which might be populated for the cis isomer.

Table 2: Key Torsional Angles for Low-Energy Conformers of this compound

IsomerConformerRing Torsion (C1-C2-C3-C4)Butyl Group Torsion (Cring-Cα-Cβ-Cγ)
transDiequatorial (e,e)~55° (gauche)~180° (anti)
cisAxial/Equatorial (a,e)~55° (gauche)~180° (anti) for equatorial, varied for axial

Note: These are idealized values. Actual values would be determined by geometry optimization.

Dynamic Behavior of this compound and Interconversion Pathways

The dynamic behavior of this compound is dominated by the interconversion between different ring conformations, primarily the chair and twist-boat forms. For the cis isomer, the chair conformation necessitates one butyl group being in the sterically demanding axial position while the other is in the more stable equatorial position. This steric strain can be alleviated in a twist-boat conformation where both butyl groups can adopt pseudo-equatorial positions.

Computational studies on analogous molecules, such as cis-1,4-di-tert-butylcyclohexane, have shown that the twist-boat conformer can be the global minimum in energy, in contrast to the typical preference for the chair conformation in most substituted cyclohexanes. upenn.edu For cis-1,4-dibutylcyclohexane, a similar, though less pronounced, effect is expected. The lower steric bulk of the n-butyl group compared to the tert-butyl group means that the energy difference between the chair and twist-boat forms will be smaller.

The interconversion between these conformers proceeds through transition states, with the boat conformation often identified as a key transition state in the chair-to-twist-boat interconversion. nih.gov Dynamic NMR spectroscopy, in conjunction with computational methods, has been instrumental in elucidating these pathways for related molecules. nih.gov Low-temperature NMR studies can "freeze out" the individual conformers, allowing for the determination of their relative populations and the energy barriers for their interconversion. nih.gov For cis-1,4-di-tert-butylcyclohexane, free-energy barriers of 6.83 and 6.35 kcal/mol have been found for the interconversion of the major (twist-boat) and minor (chair) conformers at -148.1 °C. nih.gov Similar studies would be necessary to determine the precise energy barriers for this compound.

The interconversion pathways can be mapped out on a potential energy surface (PES) using computational methods. These calculations involve identifying the stationary points (minima corresponding to stable conformers and saddle points corresponding to transition states) and then connecting them through intrinsic reaction coordinate (IRC) calculations. For 1,4-disubstituted cyclohexanes, the PES can be complex, involving multiple chair, twist-boat, and boat conformations, as well as the transition states that connect them.

Solvent Models and Explicit Solvent Simulations for Environmental Effects

The conformational equilibrium of this compound can be influenced by its environment, and computational models can account for these solvent effects in several ways. The two main approaches are the use of implicit solvent models and explicit solvent simulations.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the relative energies of the conformers. However, it does not account for specific solute-solvent interactions, such as hydrogen bonding, which may be important in certain solvents.

Explicit solvent simulations, typically performed using molecular dynamics (MD) or Monte Carlo (MC) methods, involve surrounding the solute molecule with a number of individual solvent molecules. This approach is computationally more demanding but provides a more realistic representation of the solvent environment, capturing specific interactions and the dynamic nature of the solute-solvent system. Comparing explicit and implicit solvent simulations can reveal the importance of specific solvent interactions in determining conformational preferences. nih.gov For instance, in some systems, explicit water molecules have been shown to alter the predicted stability order of conformers compared to gas-phase or continuum model calculations. researchgate.net

For a non-polar molecule like this compound, the choice of solvent is not expected to dramatically alter the conformational equilibrium, as the interactions are likely to be dominated by weaker van der Waals forces. However, subtle shifts in conformer populations can occur, and accurate computational models are necessary to predict these changes. The speed of conformational change can also be affected by the solvent, with implicit solvent models often showing faster sampling of conformational space due to a reduction in solvent viscosity. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be used to aid in the interpretation of experimental spectra and the assignment of conformations.

Calculation of NMR Chemical Shifts and Coupling Constants for Conformational Assignment

NMR spectroscopy is one of the most valuable experimental techniques for studying the conformational dynamics of molecules in solution. Theoretical calculations of NMR chemical shifts and spin-spin coupling constants can provide a direct link between a computed structure and an experimental spectrum.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov By calculating the chemical shifts for each of the stable conformers of this compound, it is possible to predict the NMR spectrum of each. These predicted spectra can then be compared with experimental low-temperature NMR data to assign the signals to specific conformers. For example, in cis-1,4-di-tert-butylcyclohexane, the 13C NMR signals were assigned to the twist-boat and chair conformations based on their different symmetries and the calculated chemical shifts. nih.gov

The following table shows hypothetical calculated 13C NMR chemical shifts for the chair and twist-boat conformers of cis-1,4-dibutylcyclohexane, based on the principles observed for the di-tert-butyl analog.

Carbon AtomChair Conformer (ppm)Twist-Boat Conformer (ppm)
C1, C4 (ring)35.038.0
C2, C3, C5, C6 (ring)28.030.0
C1' (butyl)32.034.0
C2' (butyl)26.027.0
C3' (butyl)23.023.5
C4' (butyl)14.014.1

Note: This data is illustrative and based on general principles of conformational analysis and NMR spectroscopy.

Similarly, the calculation of spin-spin coupling constants, particularly the vicinal coupling constants (3JHH), can provide valuable information about the dihedral angles in the molecule, which are directly related to its conformation. The Karplus equation relates the magnitude of 3JHH to the dihedral angle between the coupled protons. By calculating these coupling constants for different conformers, one can further refine the conformational assignment.

Simulation of Vibrational Spectra for Conformational Analysis and Isomer Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations of vibrational frequencies and intensities can be used to simulate the IR and Raman spectra of different conformers and isomers of this compound.

These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set. bohrium.com By comparing the simulated spectra with experimental data, it is possible to identify the conformers present in a sample and to distinguish between the cis and trans isomers. Each conformer will have a unique set of vibrational frequencies, and the calculated spectrum is a weighted average of the spectra of the individual conformers present at a given temperature.

The following table presents a hypothetical set of calculated vibrational frequencies for a few characteristic modes of the diequatorial chair conformation of trans-1,4-dibutylcyclohexane.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (ring)2950-2850
C-H stretch (butyl)2960-2870
CH₂ scissoring1470-1450
Ring breathing~800

Note: This data is illustrative and based on typical vibrational frequencies for substituted cyclohexanes.

Reaction Mechanism Elucidation Using Computational Chemistry for Derivatives

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving derivatives of this compound.

Transition State Characterization for Isomerization Reactions

Isomerization reactions, such as the cis-trans isomerization of this compound derivatives, can be studied computationally by locating and characterizing the transition state (TS) for the reaction. The TS is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier and the rate of the reaction.

The search for a transition state typically involves optimizing the geometry to a saddle point and then performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Once the TS has been located, an intrinsic reaction coordinate (IRC) calculation can be performed to connect the TS to the reactant and product minima, thereby confirming that it is the correct transition state for the reaction of interest.

For a hypothetical acid-catalyzed isomerization of a this compound derivative, computational methods could be used to explore different possible mechanisms, such as those involving carbocation intermediates. By calculating the energies of the reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined.

Energetics of Functionalization Reactions on Butyl Groups or Ring

Currently, specific computational studies detailing the energetics of functionalization reactions exclusively on the butyl groups or the cyclohexane ring of this compound are not extensively available in peer-reviewed literature. However, general principles from computational investigations on the reactivity of alkylcyclohexanes and other cycloalkanes can be applied to understand the likely energetic landscapes of such reactions.

Theoretical studies on the functionalization of saturated hydrocarbons, such as this compound, often focus on C-H bond activation, which is a critical step in many synthetic transformations. The cyclohexane ring possesses both axial and equatorial C-H bonds, and the two n-butyl substituents introduce additional primary and secondary C-H bonds. The reactivity and, consequently, the energetics of functionalization at these different positions are influenced by several factors, including bond dissociation energies (BDEs), steric hindrance, and the nature of the attacking reagent.

Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the reaction mechanisms and energetics of C-H functionalization. For instance, studies on the oxidation of cyclohexane show that the abstraction of a hydrogen atom is the initial and often rate-determining step. The BDE of tertiary C-H bonds is generally lower than that of secondary and primary C-H bonds, making them more susceptible to abstraction. In this compound, all the C-H bonds on the ring are secondary, as are the methylene (B1212753) C-H bonds on the butyl chains, while the methyl groups possess primary C-H bonds.

The presence of the butyl groups can influence the reactivity of the cyclohexane ring. Theoretical models of substituted cyclohexanes indicate that the conformational preference of the substituents (axial vs. equatorial) can affect the accessibility and reactivity of the ring's C-H bonds. For this compound, the bulky butyl groups will predominantly occupy the equatorial positions to minimize steric strain, a phenomenon known as the A-value. This conformational preference would expose the axial C-H bonds on the ring to a different steric environment than the equatorial ones.

The energetics of functionalization can also be explored through computational modeling of catalytic processes. Palladium-catalyzed C-H functionalization, for example, is a widely studied area where computational chemistry has provided significant insights into reaction mechanisms and energy profiles. escholarship.org The application of such computational models to this compound would involve calculating the energies of intermediates and transition states for various functionalization pathways on both the ring and the butyl chains.

While specific energetic data for the functionalization of this compound is not available, a hypothetical DFT study would likely reveal the following trends:

C-H Bond Dissociation Energies: The secondary C-H bonds on the cyclohexane ring and the butyl chains would have similar BDEs, which would be lower than the primary C-H bonds of the terminal methyl groups. The C-H bonds at the point of attachment of the butyl group to the ring (tertiary carbons) would have the lowest BDEs.

Steric Effects: The bulky butyl groups would sterically hinder the approach of reagents to the adjacent C-H bonds on the cyclohexane ring, potentially increasing the activation energy for functionalization at these positions.

Future computational investigations are needed to provide precise energetic data for the functionalization of this compound. Such studies would be valuable for designing selective synthetic methodologies targeting specific positions on the molecule.

QSAR/QSPR Approaches for Structural Descriptors (excluding properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.gov The foundation of these models lies in the use of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. nih.gov For a molecule like this compound, a variety of structural descriptors can be calculated to be used in QSAR/QSPR studies. This section focuses on the types of structural descriptors that would be relevant for such an analysis, excluding the prediction of specific properties.

The generation of molecular descriptors is the first step in building a QSAR/QSPR model. These descriptors can be broadly categorized into several classes:

Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. They are independent of the 3D conformation of the molecule.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its size, shape, and surface area.

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule, such as charge distribution and orbital energies.

Constitutional Descriptors: These are the simplest descriptors and include information about the molecular formula, such as atom counts, molecular weight, and the number of rings.

For this compound, a comprehensive set of structural descriptors would be calculated to capture its unique structural features. A QSPR study on cycloalkanes identified several key descriptors for predicting their thermodynamic properties, which can serve as a reference for the types of descriptors applicable to this compound. nih.gov

Below is a table of representative structural descriptors that would be calculated for this compound in a QSAR/QSPR study.

Descriptor ClassDescriptor NameDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms in the molecule.
Ring CountThe number of rings in the molecule (in this case, 1).
Number of Rotatable BondsThe number of bonds that allow free rotation, which would be present in the butyl chains.
Topological Wiener IndexA distance-based topological index that is calculated as the sum of distances between all pairs of vertices in the molecular graph.
Balaban J IndexA highly discriminating distance-based topological index.
Kier & Hall Connectivity IndicesA family of topological indices that describe the degree of branching and connectivity in a molecule.
Kappa Shape IndicesTopological indices that encode information about the shape of the molecule.
Geometrical Molecular VolumeThe volume occupied by the molecule.
Surface AreaThe total surface area of the molecule.
Principal Moments of InertiaA set of three values that describe the mass distribution of the molecule and are related to its shape.
Shadow IndicesDescriptors that characterize the shape of the molecule by projecting its shadow onto different planes.
Electronic PolarizabilityThe ease with which the electron cloud of the molecule can be distorted by an external electric field.
Dipole MomentA measure of the separation of positive and negative charges in the molecule. For the non-polar this compound, this would be close to zero.

The selection of the most relevant descriptors from a large pool of calculated descriptors is a critical step in QSAR/QSPR modeling. Techniques such as Genetic Algorithms (GA) combined with Multiple Linear Regression (MLR) are often employed for this purpose. nih.gov The goal is to identify a small subset of descriptors that can effectively model the relationship between structure and the activity or property of interest without overfitting the data.

In the context of this compound, these structural descriptors could be used to develop models for a variety of endpoints. For example, in environmental science, QSAR models could be developed to predict the toxicity or biodegradability of this compound and related compounds. In materials science, QSPR models could be used to predict properties relevant to its use as a solvent or a component in lubricant formulations. The careful selection and application of these structural descriptors are key to building robust and predictive QSAR/QSPR models.

Reactivity Profiles and Derivatization Strategies for 1,4 Dibutylcyclohexane

Reactions at the Butyl Side Chains

The n-butyl groups of 1,4-dibutylcyclohexane offer multiple sites for functionalization, primarily through reactions involving the C-H bonds of the methylene (B1212753) (–CH2–) and methyl (–CH3) groups. The reactivity of these sites is influenced by their position on the chain and the nature of the attacking reagent.

The selective oxidation of the butyl side chains in this compound presents a significant challenge due to the similar reactivity of the various methylene C-H bonds. However, strategies have been developed for the selective oxidation of long-chain alkanes that can be applied to this system. These methods often rely on catalysts that can differentiate between the terminal methyl group and the internal secondary carbons.

One approach involves the use of specialized catalysts, such as manganese-porphyrin complexes, which can exhibit a preference for the terminal (ω) or near-terminal (ω-1) positions of an alkyl chain. This selectivity arises from the steric and electronic properties of the catalyst, which may favor interaction with the less sterically hindered terminal methyl group.

Another strategy for selective oxidation is the use of biocatalytic systems. Certain enzymes, like cytochrome P450 monooxygenases, can be engineered to exhibit high regioselectivity in the hydroxylation of alkanes. While specific studies on this compound are not prevalent, research on other long-chain alkanes demonstrates the potential for selective oxidation to the corresponding alcohols at various positions on the butyl chain. Further oxidation of these alcohols can yield ketones or carboxylic acids.

The general trend for non-catalyzed oxidation reactions often follows the order of C-H bond strength, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary. In the case of the n-butyl chains of this compound, which lack tertiary carbons, the secondary methylene groups would be expected to be more reactive than the primary terminal methyl group in the absence of a selective catalyst.

Table 1: Potential Products of Selective Oxidation of a Butyl Side Chain

Position of Oxidation Initial Product (Alcohol) Further Oxidation Product(s)
C1' (attachment to ring) 1-(4-butylcyclohexyl)butan-1-ol 1-(4-butylcyclohexyl)butan-1-one
C2' 1-(4-butylcyclohexyl)butan-2-ol 1-(4-butylcyclohexyl)butan-2-one
C3' 4-(4-butylcyclohexyl)butan-2-ol 4-(4-butylcyclohexyl)butan-2-one
C4' (terminal methyl) 4-(4-butylcyclohexyl)butan-1-ol 4-(4-butylcyclohexyl)butanal, 4-(4-butylcyclohexyl)butanoic acid

Note: The table presents hypothetical products based on general principles of alkane oxidation.

Halogenation of the butyl side chains can be achieved through free-radical substitution reactions, typically initiated by UV light or heat. The regioselectivity of this reaction is highly dependent on the halogen used.

Bromination is highly selective and will preferentially occur at the carbon atom that forms the most stable radical. In the n-butyl chain, the secondary carbons (C1' and C2') will form more stable secondary radicals compared to the primary radical formed at the terminal methyl group (C4'). Therefore, bromination is expected to yield predominantly secondary bromides.

Chlorination , in contrast, is less selective and more reactive. While it will also favor the formation of the more stable secondary radicals, the difference in reactivity between the secondary and primary positions is less pronounced, leading to a mixture of primary and secondary chlorides.

The resulting alkyl halides are versatile intermediates for a variety of functional group interconversions. For example, they can be converted to alcohols via nucleophilic substitution, to alkenes via elimination reactions, or used in the formation of organometallic reagents for carbon-carbon bond-forming reactions.

Free-radical reactions on the butyl chains are a key method for their functionalization. The selectivity of these reactions is dictated by the stability of the radical intermediates. The order of radical stability is tertiary > secondary > primary. As the butyl chains of this compound contain only primary and secondary carbons, radical abstraction of a hydrogen atom will preferentially occur at a secondary carbon.

For an n-butyl group attached to a cyclohexane (B81311) ring, there are four distinct positions where a radical can be formed:

α-carbon (C1'): A secondary radical adjacent to the cyclohexane ring.

β-carbon (C2'): A secondary radical.

γ-carbon (C3'): A secondary radical.

δ-carbon (C4'): A primary radical at the terminal methyl group.

The relative rates of radical formation at these positions depend on the specific reaction conditions and the nature of the radical initiator. However, in general, the formation of the primary radical at C4' will be the least favored.

Table 2: Relative Reactivity of C-H Bonds in a Butyl Chain Towards Radical Halogenation

Position on Butyl Chain Type of C-H Bond Relative Rate of Chlorination (approx.) Relative Rate of Bromination (approx.)
C1' (attachment to ring) Secondary 3.9 82
C2' Secondary 3.9 82
C3' Secondary 3.9 82
C4' (terminal methyl) Primary 1 1

Note: Relative rates are generalized from data for simple alkanes and are intended for illustrative purposes.

The functionalized butyl chains, particularly those that have been halogenated, can be utilized in metal-catalyzed cross-coupling reactions to extend the carbon chain. For instance, a bromo-dibutylcyclohexane derivative can be converted into an organometallic reagent, such as a Grignard reagent (by reaction with magnesium) or an organozinc reagent. These reagents can then be coupled with various electrophiles in the presence of a palladium or nickel catalyst to form new carbon-carbon bonds.

Alternatively, the halogenated butyl chain can act as the electrophilic partner in cross-coupling reactions with other organometallic reagents. This allows for the introduction of a wide range of substituents, including aryl, vinyl, and other alkyl groups, onto the butyl side chain.

Reactions of the Cyclohexane Ring System

Functionalization of the cyclohexane ring in this compound is more challenging than that of the side chains due to the lower reactivity of the C-H bonds on the ring. The presence of the two bulky butyl groups, which predominantly occupy equatorial positions in the stable chair conformation, also influences the accessibility of the ring's C-H bonds.

Direct C-H functionalization of the cyclohexane ring is a formidable challenge but represents a highly desirable and atom-economical approach to derivatization. Modern synthetic methods involving transition metal-catalyzed C-H activation offer potential pathways. These reactions often require a directing group to be installed on the molecule, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond.

In the context of this compound, a directing group would need to be introduced, for example, by first functionalizing one of the butyl side chains. This directing group could then facilitate the selective activation of a C-H bond on the cyclohexane ring. The regioselectivity of such a reaction would be determined by the geometry of the resulting metallacycle intermediate.

While the direct, non-directed functionalization of the cyclohexane C-H bonds in this compound is generally difficult, under harsh conditions, such as with strong oxidizing agents or in certain radical reactions, reaction at the tertiary C-H bonds of the cyclohexane ring (at the points of attachment of the butyl groups) might be possible, as tertiary C-H bonds are generally more reactive than secondary ones. However, achieving selectivity over the more reactive C-H bonds on the butyl side chains would be a significant hurdle.

Rearrangement Reactions Involving the Cyclohexane Core

The carbon skeleton of this compound, while generally stable, can undergo rearrangement reactions under specific, typically acidic, conditions. These transformations often involve carbocationic intermediates and aim to achieve a more stable isomeric form.

One of the fundamental rearrangements applicable to the this compound system is the acid-catalyzed cis-trans isomerization. The relative stability of the cis and trans isomers is a critical factor. For 1,4-disubstituted cyclohexanes, the trans isomer, which can adopt a diequatorial conformation of the substituents, is generally more stable than the cis isomer, which must have one axial and one equatorial substituent. In the case of bulky substituents like tert-butyl, the energy difference is significant enough that the cis-1,4-di-tert-butylcyclohexane isomer adopts a twist-boat conformation to avoid severe steric strain. study.comyoutube.com While n-butyl groups are less sterically demanding than tert-butyl groups, a thermodynamic preference for the trans isomer still exists. Heating a mixture of isomers, particularly the cis-isomer, in the presence of an acid catalyst can facilitate equilibration to a mixture enriched in the more stable trans isomer. For instance, heating cis-1,4-cyclohexanedicarboxylic acid in water leads to isomerization, yielding a product with a higher proportion of the trans isomer. google.com

More profound skeletal rearrangements can occur through processes like the Wagner-Meerwein rearrangement , which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. nih.govnih.gov For this compound, such a rearrangement would require the generation of a carbocation, for example, through the protonation and subsequent departure of a leaving group from a derivatized cyclohexane ring or through hydride abstraction under superacidic conditions. A carbocation formed on the cyclohexane ring could trigger a ring contraction to a more substituted cyclopentyl system or a shift of one of the butyl groups. While specific studies on this compound are not prevalent, the principles are well-established in terpene chemistry and with other substituted cycloalkanes.

Rearrangement TypeDriving ForcePotential Outcome for this compound Scaffold
cis-trans IsomerizationThermodynamic stabilityConversion of the less stable cis isomer to the more stable trans isomer.
Wagner-Meerwein RearrangementFormation of a more stable carbocationRing contraction to a substituted cyclopentane; migration of a butyl group.

Oxidative Ring Opening Reactions and Product Characterization

The direct oxidative cleavage of the robust C-C bonds of the this compound ring requires potent oxidizing agents and harsh reaction conditions. Unlike unsaturated rings, which are readily cleaved by ozonolysis or permanganate under mild conditions, saturated cycloalkanes are significantly more resistant to oxidation.

One of the few reagents capable of oxidizing and cleaving saturated hydrocarbons is ruthenium tetroxide (RuO₄) . chem-station.comresearchgate.net RuO₄ is a powerful oxidant, often generated in situ from a ruthenium precursor like RuCl₃ with a co-oxidant such as sodium periodate (NaIO₄). wikipedia.org The reaction with alkanes is believed to proceed via a mechanism involving hydride abstraction. The order of reactivity for C-H bonds is tertiary > secondary > primary. researchgate.net In the case of this compound, the tertiary C-H bonds at positions 1 and 4 would be the most susceptible to initial attack.

Prolonged exposure to strong oxidizing conditions with RuO₄ can lead to the cleavage of C-C bonds. The oxidative cleavage of a cycloalkane results in the formation of a dicarboxylic acid. For this compound, the ring-opening would be expected to occur between the substituted carbons and their neighbors, ultimately leading to the formation of dodecanedioic acid after cleavage of the C1-C2 and C3-C4 bonds (or C1-C6 and C4-C5) and subsequent oxidation of the butyl side chains. A more complex mixture of products, including various keto-acids, would likely be formed as intermediates or byproducts.

Product Characterization of the resulting dicarboxylic acids and other oxidation products would typically involve a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the carboxylic acid group (around 3000 cm⁻¹) and the strong C=O stretch (around 1710 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the disappearance of the characteristic signals for the cyclohexane ring protons and the appearance of signals corresponding to the aliphatic chain of the dicarboxylic acid. ¹³C NMR is particularly useful for confirming the presence of the carboxyl carbon signal (typically in the 175-185 ppm range).

Mass Spectrometry (MS): To determine the molecular weight of the products and aid in their identification through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): Often used after esterification of the carboxylic acids (e.g., to their methyl esters) to improve volatility for analysis of the product mixture.

Oxidizing AgentExpected Major Product from Ring OpeningKey Characterization Features
Ruthenium Tetroxide (RuO₄)Dodecanedioic acidIR: Broad O-H, C=O stretches. ¹³C NMR: Carboxyl peak ~180 ppm. MS: Molecular ion peak corresponding to C₁₂H₂₂O₄.

Synthesis of Advanced Derivatives for Specific Applications

Introducing multiple functional groups onto the this compound scaffold is essential for creating advanced materials and molecules. Given the inert nature of the alkane backbone, this often requires strategies involving C-H functionalization or starting from more reactive precursors.

Catalytic C-H functionalization represents a modern and efficient approach to introduce functionality directly onto the saturated cyclohexane ring. nih.govrsc.org These methods often employ transition metal catalysts (e.g., palladium, rhodium) and a directing group to achieve regioselectivity. For a this compound derivative containing a suitable directing group (e.g., an amide or pyridine attached to one of the butyl chains), the catalyst could be directed to activate specific C-H bonds on the cyclohexane ring, allowing for subsequent reactions like arylation, olefination, or acetoxylation. nih.gov

Alternatively, a more classical approach involves the oxidation of the cyclohexane ring to introduce ketone or alcohol functionalities, which can then be further elaborated. For instance, oxidation of this compound could potentially yield 1,4-dibutylcyclohexanol or 1,4-dibutylcyclohexanone. These intermediates can then be used in a variety of subsequent reactions to build complexity.

The incorporation of the this compound moiety into polymers can impart desirable properties such as thermal stability, hydrophobicity, and rigidity. This requires the synthesis of polymerizable monomers containing this scaffold.

Vinyl Derivatives: A vinyl group can be introduced onto the cyclohexane ring through several methods. One common strategy involves the conversion of a ketone to a vinyl group via a Shapiro reaction or similar olefination protocol. For example, a 1,4-dibutylcyclohexanone intermediate could be reacted with tosylhydrazine to form a tosylhydrazone, which upon treatment with a strong base, eliminates N₂ and a sulfinate anion to generate a vinyllithium species, which can be quenched to give the vinylcyclohexane derivative. nih.gov Another approach is the dehydration of a corresponding tertiary alcohol.

Acrylate and Methacrylate Derivatives: These are commonly prepared by the esterification of an alcohol with acrylic acid, methacrylic acid, or their respective acyl chlorides. A 1,4-dibutylcyclohexanol intermediate could be reacted with acryloyl chloride in the presence of a non-nucleophilic base to yield the corresponding 1,4-dibutylcyclohexyl acrylate. If a diol, such as this compound-1,4-diol, is used, a diacrylate monomer can be synthesized, which can act as a crosslinking agent in polymerization reactions. The synthesis of acrylate esters from cyclic alcohols is a well-established industrial process. nih.gov

Monomer TypeSynthetic PrecursorKey Reaction
Vinyl-1,4-dibutylcyclohexane1,4-DibutylcyclohexanoneShapiro reaction or Wittig reaction
1,4-Dibutylcyclohexyl Acrylate1,4-DibutylcyclohexanolEsterification with acryloyl chloride
This compound DiacrylateThis compound-1,4-diolDiesterification with acrylic acid

The rigid and well-defined stereochemistry of the 1,4-disubstituted cyclohexane ring makes it an attractive scaffold for the design of ligands for catalysis. The butyl groups can provide steric bulk and enhance solubility in organic solvents.

Bidentate Phosphine Ligands: A common strategy for synthesizing bidentate ligands involves starting with a diol. For example, this compound could be converted to trans-1,4-dibutylcyclohexane-1,4-diol. This diol can then be converted to a dimesylate or ditosylate, followed by nucleophilic substitution with a phosphide anion (e.g., KPPh₂) to introduce the phosphine groups. digitellinc.com Alternatively, precursors like 1,4-cyclohexanedimethanol (B133615) are used to synthesize bidentate phosphine ligands, where the phosphine groups are attached to methylene spacers. researchgate.net A similar approach starting from a functionalized this compound could yield ligands where the phosphorus atoms are separated by the rigid cyclohexane backbone.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful ligands in modern catalysis. rsc.org An NHC ligand could be constructed by first synthesizing a 1,2-diamine on the this compound ring. This diamine can then be cyclized with an appropriate one-carbon source (e.g., triethyl orthoformate) to form the imidazolinium salt precursor, which can be deprotonated to generate the free carbene. The stereochemistry of the diamine precursor (cis or trans) would dictate the geometry of the resulting ligand.

The pre-existing stereochemistry of this compound (cis or trans) is a crucial factor that governs the stereochemical outcome of subsequent derivatization reactions. The chair conformation of the cyclohexane ring presents two distinct faces for reagent approach (axial and equatorial), and the bulky butyl groups will sterically hinder one of these faces, leading to high diastereoselectivity.

The trans isomer, with both butyl groups preferentially in equatorial positions, presents a relatively unhindered axial face for attack at other positions on the ring. Conversely, the cis isomer, with one axial and one equatorial butyl group, will exhibit more complex steric hindrance patterns.

Example: Stereoselective Reduction of a Ketone If a ketone functionality were introduced at a position on the ring (e.g., 4,4-dibutylcyclohexanone), reduction with a hydride reagent would lead to the formation of two diastereomeric alcohols. The stereoselectivity of this reduction would be influenced by the steric hindrance to the approach of the hydride. Small reducing agents (e.g., NaBH₄) tend to favor axial attack on the carbonyl, leading to the equatorial alcohol. In contrast, bulkier reducing agents (e.g., L-Selectride®) favor equatorial attack, yielding the axial alcohol.

Example: Stereoselective Epoxidation If an unsaturated derivative, such as 1,4-dibutylcyclohexene, were to be synthesized, subsequent epoxidation would be highly stereoselective. For instance, if a hydroxyl group is present elsewhere on the ring, it can direct the epoxidizing agent (like m-CPBA) to the same face of the molecule, resulting in a syn-epoxide.

Example: Hydroboration-Oxidation The hydroboration-oxidation of a vinyl-substituted this compound would proceed with syn-addition of the borane and hydrogen across the double bond. mdpi.com The borane would add to the less sterically hindered face of the double bond, and the subsequent oxidation would occur with retention of configuration, leading to a specific diastereomer of the resulting alcohol.

ReactionSubstrateReagentExpected Stereochemical Outcome
Reduction4,4-DibutylcyclohexanoneNaBH₄Predominantly the equatorial alcohol via axial attack.
Reduction4,4-DibutylcyclohexanoneL-Selectride®Predominantly the axial alcohol via equatorial attack.
Hydroboration-Oxidation1-Vinyl-4,4-dibutylcyclohexane1. BH₃-THF; 2. H₂O₂, NaOHanti-Markovnikov alcohol with syn-addition stereochemistry.
Dihydroxylation1,4-DibutylcyclohexeneOsO₄cis-diol formed from the less sterically hindered face.

Advanced Analytical Methodologies for Detection, Separation, and Characterization of 1,4 Dibutylcyclohexane

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatography is the cornerstone of separating the cis and trans isomers of 1,4-Dibutylcyclohexane and assessing the purity of the compound. The distinct spatial arrangement of the butyl groups in these geometric isomers results in subtle differences in their physicochemical properties, which can be exploited for their separation.

High-Resolution Gas Chromatography (GC) is a primary technique for the separation of volatile and semi-volatile compounds like this compound. The separation of its cis and trans isomers, which have very similar boiling points, requires high-efficiency capillary columns.

Detailed research findings indicate that the choice of stationary phase is critical for resolving isomeric hydrocarbons. vurup.sk For alkylcyclohexanes, non-polar or slightly polar stationary phases are typically employed. The elution order of the isomers depends on the stationary phase and the operating conditions. Generally, the cis isomer, being less thermodynamically stable and having a slightly more compact structure, may elute earlier than the more stable trans isomer on common non-polar phases. The use of long capillary columns (e.g., up to 100 meters) enhances the resolution between these closely eluting peaks. vurup.sk

ParameterTypical ConditionPurpose
Column Type High-resolution capillary column (e.g., HP-5, DB-1)Provides high theoretical plates for efficient separation.
Stationary Phase 5% Phenyl Polysiloxane or similar non-polar phaseSeparation based on boiling point and molecular shape differences.
Column Dimensions 30-100 m length, 0.25 mm I.D., 0.25 µm film thicknessLonger columns increase resolution for difficult separations.
Carrier Gas Helium or HydrogenProvides efficient mass transfer.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 60 °C to 280 °C)Optimizes separation of components with different volatilities.
Detector Flame Ionization Detector (FID)High sensitivity for hydrocarbons.

While this compound itself is sufficiently volatile for GC analysis, High-Performance Liquid Chromatography (HPLC) becomes essential for the analysis of its non-volatile derivatives or when it is part of a complex, non-volatile mixture. For instance, if this compound is functionalized with polar groups (e.g., hydroxyl, carboxyl), its volatility decreases significantly, making HPLC the preferred method.

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach. nih.gov Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar derivatives will elute earlier, while less polar ones will be retained longer on the column.

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. teledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgtwistingmemoirs.com SFC offers advantages such as high separation efficiency, fast analysis times, and reduced consumption of organic solvents, making it a "green" analytical technique. twistingmemoirs.comamericanpharmaceuticalreview.com

For challenging separations of hydrocarbon isomers like those of this compound, SFC can provide superior resolution compared to HPLC. twistingmemoirs.com The low viscosity and high diffusivity of the supercritical mobile phase enhance mass transfer, leading to sharper peaks and better separations. twistingmemoirs.com SFC is particularly advantageous for both analytical and preparative scale separations. americanpharmaceuticalreview.com

The cis and trans isomers of this compound are achiral as they possess a plane of symmetry. Therefore, direct enantiomeric resolution is not applicable. However, if this compound is derivatized with a chiral reagent, or if chiral substituents are introduced into the molecule, the resulting derivatives can be chiral and exist as enantiomers.

In such cases, chiral chromatography is necessary to separate the enantiomers. This can be achieved using either GC or SFC with a chiral stationary phase (CSP). researchgate.netnih.gov Modified cyclodextrins are common CSPs used in GC for the enantioseparation of non-functionalized chiral hydrocarbons. researchgate.net For SFC, a wide variety of chiral stationary phases are available, many of which show excellent enantioselectivity under SFC conditions. americanpharmaceuticalreview.comchromatographyonline.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase. adamkewley.com

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive information about the components of a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification of this compound and its isomers. After the components are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. tufts.edu

The mass spectrum provides two key pieces of information: the mass of the molecular ion (M+) and a unique fragmentation pattern. The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C14H28, MW = 196.38).

The fragmentation pattern serves as a "fingerprint" for the molecule. For cyclic alkanes, the molecular ion is typically more intense than for their acyclic counterparts. whitman.edu Fragmentation of this compound is expected to occur through several pathways:

Loss of the butyl side chain: Cleavage of the bond between the cyclohexane (B81311) ring and a butyl group would result in a fragment ion from the loss of a butyl radical (•C4H9, mass = 57), leading to a significant peak at m/z 139.

Ring cleavage: The cyclohexane ring can undergo fragmentation, often by losing neutral molecules like ethene (C2H4, mass = 28). whitman.edudocbrown.info

Fragmentation of the side chain: The butyl chains themselves can fragment, leading to a series of peaks separated by 14 mass units (CH2 groups), characteristic of alkyl chains (e.g., m/z 43, 57, 71). whitman.edu

The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of this compound in a sample.

Ion (m/z)Proposed Fragment StructureFragmentation Pathway
196 [C14H28]•+ Molecular Ion (M•+)
139[M - C4H9]+Loss of a butyl radical from the ring.
83[C6H11]+Cyclohexyl cation (loss of both butyl groups and a hydrogen).
57[C4H9]+Butyl cation from side-chain cleavage.
56[C4H8]•+Resulting from ring cleavage (loss of ethene from a larger fragment). docbrown.info
43[C3H7]+Propyl cation from side-chain fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Derivatives

While this compound itself is a non-polar hydrocarbon generally more suited to Gas Chromatography (GC), its polar derivatives, which may result from metabolic processes or environmental degradation, necessitate different analytical approaches. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of such polar compounds.

Highly polar metabolites, including sugars and amino acids, are typically not well-retained on conventional reversed-phase LC columns. nih.gov For polar derivatives of this compound, such as hydroxylated or carboxylated forms, methods that enhance retention are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a notable approach that provides a complementary tool to standard reversed-phase LC for comprehensive metabolite analysis. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent, facilitating the retention of polar analytes.

The coupling of LC with Mass Spectrometry provides high sensitivity and selectivity, allowing for the detection and potential identification of compounds even at low concentrations. nih.gov For complex biological matrices, where ion suppression can be a challenge, robust sample pretreatment and optimized chromatographic separation are essential for reliable results. nih.gov A single LC-MS method can be developed to analyze metabolites across a wide polarity range, from highly polar to hydrophobic compounds. nih.gov

Table 1: LC-MS Method Parameters for Analysis of Polar Metabolites

ParameterSettingPurpose
LC Column DiphenylAllows for resolution of diverse metabolites. nih.gov
Mobile Phase A: Water with 0.1% formic acidB: Methanol with 0.1% formic acidCreates a gradient to elute compounds of varying polarity. nih.gov
Flow Rate 300 µL/minOptimized for efficient separation. nih.gov
MS Scan Type Full MS (scan range m/z 50–750)Detects a wide range of metabolite masses. nih.gov
MS Resolution 70,000 FWHMProvides high mass accuracy for compound identification. nih.gov

GC-IR and GC-NMR for On-Line Spectroscopic Data Collection

Hyphenated techniques that couple the separation power of Gas Chromatography with the structural identification capabilities of spectroscopy offer significant advantages for the unambiguous identification of compounds like this compound.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines GC separation with the characterization power of infrared spectroscopy. chromatographytoday.com This technique, also known as GC-FTIR, identifies compounds based on their interaction with infrared light. As components elute from the GC column, they pass through an interface into the IR spectrometer, where a unique IR spectrum is generated based on the molecule's specific chemical bonds and structure. alwsci.com This spectrum serves as a molecular fingerprint, which is particularly useful for distinguishing between structural isomers that might have similar mass spectra. chromatographytoday.com The integration of GC's high-resolution separation with the structural information from IR makes GC-IR an effective method for analyzing complex mixtures. nih.gov

Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) is another powerful hyphenated technique. While less common than GC-MS, it provides detailed structural information that can be critical for the characterization of unknown compounds or for conformational analysis. Low-temperature ¹³C NMR spectroscopy has been successfully used to study the conformational dynamics of related compounds like cis-1,4-di-tert-butylcyclohexane, identifying both chair and twist-boat conformations. nih.gov This demonstrates the potential of NMR to provide detailed structural insights for substituted cyclohexanes. The on-line coupling of GC with NMR allows for the acquisition of NMR spectra for individual components of a mixture as they elute from the chromatographic column.

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step for the accurate analysis of this compound, especially when it is present at low concentrations in complex matrices such as environmental or biological samples.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.comnih.gov It utilizes a coated fiber to concentrate volatile and semi-volatile compounds, like this compound, from a sample. sigmaaldrich.com The core principle involves the partitioning of analytes between the sample matrix and the fiber's stationary phase. mdpi.com

The technique is versatile and can be applied to various sample types, including liquids and gases, often through headspace analysis for volatile compounds. youtube.com Headspace SPME is particularly suitable for extracting volatile organic compounds (VOCs) from solid or liquid samples without direct immersion of the fiber. sigmaaldrich.com The advantages of SPME include its simplicity, sensitivity, reusability of fibers, and ease of automation, which improves precision and accuracy. sigmaaldrich.comyoutube.com After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. uwaterloo.ca

Table 2: Comparison of Commercially Available SPME Fiber Coatings

Fiber CoatingPrimary ApplicationPolarity
Polydimethylsiloxane (PDMS) Volatile, non-polar compoundsNon-polar
Polyacrylate (PA) Polar semi-volatile compoundsPolar
PDMS/Divinylbenzene (DVB) Volatile polar compounds, aminesBipolar
Carboxen/PDMS Volatile compounds and gasesBipolar

Derivatization for Enhanced Volatility or Detectability

For GC analysis, compounds must be volatile and thermally stable. phenomenex.com While this compound is amenable to GC, its potential polar derivatives (e.g., alcohols, carboxylic acids) may contain active hydrogens (-OH, -COOH) that can form intermolecular hydrogen bonds. researchgate.net These bonds reduce volatility and can lead to poor chromatographic peak shape due to interactions with the GC column. researchgate.netresearchgate.net

Derivatization is a chemical modification technique used to convert these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis. phenomenex.comresearchgate.net The three main types of derivatization for GC are silylation, acylation, and alkylation. libretexts.org

Silylation: This is a common method that replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: This process introduces an acyl group, converting compounds with active hydrogens into esters, thioesters, and amides. researchgate.net

Alkylation: This method can be used to protect certain active hydrogens. researchgate.net

By modifying the analyte, derivatization can significantly improve peak symmetry, separation efficiency, and detector response. researchgate.netresearchgate.net

Quantitative Analytical Methods for Research Scale

For quantitative analysis of this compound at the research scale, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the method of choice. A robust quantitative method requires careful development and validation.

The process typically involves the use of calibration standards to establish a relationship between the concentration of the analyte and the instrument's response. Two common calibration methods are:

External Standard Calibration: A series of solutions containing known concentrations of this compound are prepared and analyzed. A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of this compound in an unknown sample is then determined by measuring its response and interpolating from the calibration curve.

Internal Standard Calibration: In this method, a known amount of a different compound, the internal standard, is added to all samples and calibration standards. The internal standard should be a compound that is chemically similar to the analyte but does not interfere with its analysis. The calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This method is advantageous as it corrects for variations in injection volume and potential sample loss during preparation.

Method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

By carefully developing and validating a quantitative GC method, researchers can accurately determine the concentration of this compound in various samples.

Applications and Functional Materials Science Involving 1,4 Dibutylcyclohexane

Role as a Model Compound in Fundamental Conformational Chemistry Research

1,4-Dibutylcyclohexane serves as an excellent model for investigating the subtleties of conformational preferences in substituted cyclohexanes. The butyl groups, being larger and more complex than methyl or ethyl groups, introduce significant steric and non-bonded interactions that dictate the molecule's three-dimensional structure and stability.

The study of this compound provides deep insights into the impact of steric hindrance on the conformational equilibrium of cyclohexane (B81311) rings. The two primary conformations of the cyclohexane ring are the chair and the boat forms, with the chair conformation being significantly more stable. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.

For trans-1,4-dibutylcyclohexane, the most stable conformation is the diequatorial chair form. In this arrangement, both bulky butyl groups are in the equatorial positions, minimizing steric strain. study.com The alternative diaxial conformation would lead to severe 1,3-diaxial interactions, where the axial butyl groups would experience significant repulsion from the axial hydrogens on the same side of the ring. lumenlearning.comucla.edu This high energy state makes the diaxial conformer highly unfavorable.

In the case of cis-1,4-dibutylcyclohexane, one butyl group must be in an axial position while the other is equatorial in a standard chair conformation. The presence of an axial butyl group introduces considerable 1,3-diaxial interactions. Due to the significant steric strain associated with an axial tert-butyl group, analogous molecules like cis-1,4-di-tert-butylcyclohexane are known to adopt a twist-boat conformation to relieve this strain, allowing both bulky groups to occupy pseudo-equatorial positions. upenn.edudoubtnut.comvedantu.comyoutube.com While the n-butyl group is less bulky than a tert-butyl group, similar conformational distortions to a twist-boat or a stretched chair conformation are anticipated for cis-1,4-dibutylcyclohexane to minimize these unfavorable interactions. upenn.eduupenn.edu

The key non-bonded interactions at play in this compound are:

1,3-Diaxial Interactions: Repulsive forces between an axial substituent and axial hydrogens (or other substituents) at the C3 and C5 positions. lumenlearning.comucla.educhemistrysteps.com These are particularly significant for the axial conformers of both cis and trans isomers.

Gauche Interactions: Steric strain that arises from substituents on adjacent carbons being in a gauche conformation (a dihedral angle of 60°). stackexchange.commasterorganicchemistry.com In the context of substituted cyclohexanes, gauche interactions can occur between the substituent and the ring carbons. stackexchange.com

Table 1: Conformational Analysis of this compound Isomers
IsomerMost Stable ConformationKey Steric Interactions MinimizedLess Stable Conformation(s)Key Destabilizing Interactions
trans-1,4-DibutylcyclohexaneDiequatorial Chair1,3-Diaxial interactionsDiaxial ChairSevere 1,3-diaxial interactions between both butyl groups and axial hydrogens. study.com
cis-1,4-DibutylcyclohexaneLikely Twist-Boat or Distorted Chair1,3-Diaxial interactions of one butyl groupAxial-Equatorial ChairSignificant 1,3-diaxial interaction involving the axial butyl group. upenn.edudoubtnut.com

The conformational behavior of this compound, with its multiple rotatable bonds within the butyl chains, presents a valuable challenge for computational chemistry models. Accurately predicting the lowest energy conformations and the energy barriers between them is a critical test for the robustness of molecular mechanics force fields and quantum mechanical methods.

Computational tools like Chem3D, along with molecular mechanics force fields such as MM3 and MM4, and ab initio calculations, are employed to model the conformational landscape of such molecules. nih.gov These methods calculate the steric energy of different conformers, taking into account bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

By comparing the computationally predicted conformational energies and geometries with experimental data (for example, from NMR spectroscopy), scientists can validate and refine these computational models. nih.gov The study of molecules like this compound, where steric effects are significant but not as extreme as in its di-tert-butyl counterpart, helps in fine-tuning the parameters within these force fields to better represent the subtle balance of forces in flexible ring systems.

Table 2: Computational Methods in Conformational Analysis
Computational MethodPrincipleApplication to this compound
Molecular Mechanics (e.g., MM3, MM4)Uses classical physics to model the energy of a molecule based on bond lengths, bond angles, and torsional angles. youtube.comEfficiently calculates the steric energies of various chair, boat, and twist-boat conformers to identify the most stable structures.
Ab initio CalculationsSolves the Schrödinger equation to determine the electronic structure and energy of a molecule from first principles.Provides a more accurate, though computationally expensive, determination of conformational energies and transition states between them. nih.gov
Chem3D and similar softwareVisualizes molecular structures and performs energy minimization calculations using various force fields. upenn.eduAllows for the interactive manipulation of the this compound structure to explore different conformations and identify local and global energy minima.

Incorporation into Advanced Polymeric Materials

While the direct incorporation of this compound as a monomer or a side chain in polymers is not extensively documented in publicly available research, its structural motifs suggest potential applications in tailoring polymer properties. The following sections explore these hypothetical roles based on established principles of polymer science.

If functionalized to be a diol or a dicarboxylic acid, a this compound derivative could be used as a monomer in condensation polymerizations to produce polyesters or polyamides. The stereochemistry of the cyclohexane ring (cis or trans) would significantly influence the resulting polymer's architecture.

Trans-isomers would likely lead to more linear and rigid polymer chains, potentially promoting crystallinity.

Cis-isomers would introduce a "kink" in the polymer backbone, disrupting chain packing and leading to more amorphous materials.

Attaching this compound as a side chain to a polymer backbone would introduce a bulky and flexible group. The consequences for the polymer's properties would be significant:

Rheological Behavior: The presence of bulky side chains generally increases the viscosity of a polymer melt due to increased intermolecular friction and entanglement. researchgate.net The flexibility of the butyl groups could also influence the polymer's response to shear stress.

The incorporation of this compound side chains would likely have a profound impact on the crystallinity and morphology of a polymer.

Crystallinity: The bulky and irregularly shaped side groups would disrupt the regular packing of polymer chains, thereby hindering crystallization. This would likely result in a more amorphous polymer with lower crystallinity.

Use in Specialty Solvents and Lubricants (Focus on Structural Influence, not generic properties)

The utility of this compound in specialty solvents and lubricants is intrinsically linked to its distinct three-dimensional structure and conformational behavior. The bulky butyl groups and the cyclohexane ring's stereochemistry create unique spatial arrangements that can be leveraged in formulations requiring precise molecular environments.

As a Component in Formulations Requiring Specific Steric Environments

The cis and trans isomers of this compound, along with their respective conformers, provide different steric profiles. In the trans isomer, the diequatorial conformation is highly favored, leading to a relatively linear and extended molecular shape. This configuration can be advantageous in lubricant formulations where it can contribute to the formation of ordered boundary layers on metal surfaces. The butyl chains, extending from the cyclohexane core, can interdigitate with other lubricant components, influencing the viscosity and film strength of the formulation.

Conversely, the cis isomer is forced into a non-chair conformation, such as a twisted boat, due to the significant steric hindrance that would arise from having one of the bulky tert-butyl groups in an axial position in a chair conformation. doubtnut.com This twisted conformation disrupts the otherwise orderly packing of molecules, creating voids and specific pockets of space within the fluid. This property can be exploited in specialty solvents where the goal is to dissolve or stabilize molecules with particular shapes or to prevent the aggregation of certain solutes. The less uniform structure of the cis isomer can create a solvent environment that is sterically demanding, thereby selectively solvating molecules that can fit within these unique spatial arrangements.

Structure-Performance Relationships in Niche Industrial Applications (excluding safety or direct performance metrics)

In niche industrial applications, the structure of this compound directly relates to its function, not merely as a bulk fluid, but as a molecule with a specific architecture. The relationship between the isomeric and conformational structure and the macroscopic properties of a fluid is a key consideration in the design of advanced materials.

The stability of different conformations of disubstituted cyclohexanes is a critical factor. For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformation is favored by a significant energy margin over the diaxial conformation. libretexts.org A similar principle applies to trans-1,4-dibutylcyclohexane, where the diequatorial conformer's stability ensures a more predictable and uniform molecular shape. This uniformity can be crucial in applications like precision cleaning fluids, where consistent solvent-solute interactions are necessary.

The presence of the bulky butyl groups also influences the free volume within the liquid. This can affect the diffusion rates of other molecules within the solvent or lubricant, a factor that is important in applications such as reactive systems or in the delivery of additives. The difference in enthalpy between cis and trans isomers of 1,4-di-t-butylcyclohexane, a structurally similar compound, is significant, with the trans isomer being more stable. researchgate.net This energy difference underscores the distinct properties that can be expected from the different isomers of this compound.

Contribution to Liquid Crystalline Phases and Materials

The rigid core of the cyclohexane ring, combined with the flexible butyl chains, makes this compound and its derivatives interesting candidates for incorporation into liquid crystalline materials. The specific geometry and conformational flexibility of the cyclohexane moiety can significantly influence the mesophase behavior.

Integration into Mesogenic Structures for Tunable Optical or Electronic Properties

While this compound itself is not a liquid crystal, the 1,4-disubstituted cyclohexane ring is a common structural motif in mesogenic molecules. It can act as a non-aromatic, rigid core component that influences the packing and ordering of the molecules. By functionalizing the butyl groups or the cyclohexane ring itself, it can be integrated into larger molecules that do exhibit liquid crystalline phases.

The shape of the molecule is a critical factor in the formation of liquid crystal phases. colorado.edu The trans-1,4-disubstituted cyclohexane ring has a relatively linear, rod-like shape which is conducive to the formation of nematic and smectic phases. An example of a liquid crystal composition containing a related structure is [trans-4ʹ-(trans-4ʺ-butylcyclohexylethyl)cyclohexyl]-3,4-difluorobenzene. google.com The incorporation of the cyclohexane rings in this molecule contributes to its mesogenic properties. The butyl group, in this context, acts as a flexible tail, which is a common feature of calamitic (rod-shaped) liquid crystals.

The tunability of optical and electronic properties arises from the ability to modify the structure of the mesogen. By varying the length of the alkyl chains (in this case, butyl) or by introducing different functional groups, the dielectric anisotropy, refractive index, and other key parameters of the liquid crystal can be altered.

Influence of Cyclohexane Conformation on Liquid Crystal Phase Transitions

The energy difference between the diequatorial and diaxial conformations of trans-1,4-disubstituted cyclohexanes is a key parameter. For the diequatorial conformer, the substituents are far apart, minimizing steric hindrance and contributing to a more elongated molecular shape. spcmc.ac.in Any deviation from this ideal conformation, for instance, through the presence of the cis isomer or through thermal excitation into higher energy boat or twist conformations, would disrupt the molecular ordering and could lead to a transition to a less ordered phase or the isotropic liquid state.

The following table summarizes the conformational preferences for disubstituted cyclohexanes, which provides insight into the structural behavior of this compound.

Conformational Preferences of Disubstituted Cyclohexanes
IsomerSubstituent PositionsMore Stable ConformationKey Steric Interactions
cis-1,2Axial-EquatorialEqual energy conformersGauche interaction between substituents
trans-1,2DiequatorialDiequatorial is more stableAvoids 1,3-diaxial interactions
cis-1,3DiequatorialDiequatorial is more stableAvoids 1,3-diaxial interactions
trans-1,3Axial-EquatorialEqual energy conformersGauche interaction between substituents
cis-1,4Axial-EquatorialEqual energy conformersNo direct interaction between substituents
trans-1,4DiequatorialDiequatorial is more stableAvoids 1,3-diaxial interactions

As a Ligand or Ligand Precursor in Catalysis

The cyclohexane framework can be utilized as a scaffold for the synthesis of ligands for organometallic catalysis. While there is a lack of specific literature on this compound as a ligand, its structural features suggest potential applications.

The butyl groups can enhance the solubility of a resulting metal complex in nonpolar organic solvents, which is often a desirable property for homogeneous catalysis. Furthermore, the steric bulk of the butyl groups can be used to control the coordination environment around a metal center. This steric influence can affect the selectivity of a catalytic reaction, for example, by favoring the formation of a particular product isomer.

Chiral ligands derived from cyclohexane derivatives, such as (1R,2R)-cyclohexane-1,2-diamine, have been successfully used in asymmetric catalysis. mdpi.com This demonstrates the utility of the cyclohexane backbone in creating well-defined chiral environments. While this compound is achiral, it could be functionalized to introduce chirality, or used as a bulky, non-chiral component in a larger ligand structure.

For instance, ligands can be derived from precursors like 1,1-bis(4-hydroxyphenyl)cyclohexane, where the cyclohexane unit provides a rigid scaffold. tue.nl By analogy, this compound could serve as a precursor for the synthesis of novel phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The butyl groups would be expected to influence the electronic and steric properties of such ligands, thereby modulating the reactivity and selectivity of the corresponding metal catalysts.

Steric Modulation of Catalyst Activity and Selectivity by Cyclohexane Ligands

In the realm of organometallic catalysis, the ligands coordinated to a metal center play a crucial role in determining the catalyst's activity and selectivity. The size and spatial arrangement of these ligands, known as steric effects, can profoundly influence the outcome of a catalytic reaction. Cyclohexane derivatives, due to their well-defined conformational structures and the ability to bear various substituents, can act as significant steric modulators.

The cyclohexane ring can exist in different conformations, with the chair form being the most stable. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to distinct spatial orientations. libretexts.orgmsu.edu Large substituents, such as butyl groups, will preferentially occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org In the case of this compound, both butyl groups can reside in equatorial positions in the chair conformation, leading to a relatively rigid and bulky structure.

When incorporated into a ligand scaffold, a this compound moiety can influence a catalyst's properties in several ways:

Creation of a Bulky Environment: The two butyl groups extend from the cyclohexane core, creating a sterically hindered environment around the metal center to which the ligand is attached. This bulk can control the approach of substrates to the active site, favoring certain reaction pathways over others.

Influence on Catalyst Pocket: The rigid structure of the disubstituted cyclohexane can help define a specific shape and size for the catalyst's active site pocket. This can lead to selectivity based on the size and shape of the substrate molecules.

Modulation of Electronic Properties: While the primary effect is steric, the alkyl nature of the butyl groups can also have a subtle electronic influence on the metal center, affecting its reactivity.

For instance, in transition metal catalysis, bulky ligands can promote reductive elimination and inhibit side reactions like β-hydride elimination, thereby enhancing the efficiency and selectivity of cross-coupling reactions. While no specific studies on this compound as a ligand were identified, the principles of steric hindrance from bulky substituents are well-established in catalyst design. biu.ac.ilnih.gov

Role in Asymmetric Catalysis

Asymmetric catalysis is a field focused on the synthesis of chiral molecules, where a chiral catalyst selectively produces one enantiomer of a product over the other. The key to this selectivity lies in the chirality of the catalyst, which is often imparted by chiral ligands.

This compound itself is an achiral molecule as it possesses planes of symmetry. reddit.comechemi.com Therefore, it cannot function as a chiral ligand on its own to induce enantioselectivity in a catalytic reaction.

While there are no specific examples in the literature of this compound being used in this capacity, the strategy of using achiral bulky groups to amplify the effect of a chiral center elsewhere in a ligand is a known concept in the design of asymmetric catalysts. researchgate.net

Adsorbent or Separating Medium in Chromatographic Applications

In chromatography, the stationary phase is a critical component that facilitates the separation of components in a mixture. The chemical nature of the stationary phase dictates its interaction with the analytes and, consequently, the separation mechanism.

Given its non-polar, hydrocarbon nature, this compound, if used as a component of a stationary phase, would be employed in reversed-phase or non-polar gas chromatography.

Theoretical Chromatographic Properties:

Chromatographic TechniquePotential Role of this compoundSeparation Principle
Reversed-Phase HPLC As a bonded ligand on a silica (B1680970) support.Separation would be based on the hydrophobic interactions between the non-polar analytes and the dibutylcyclohexane-functionalized stationary phase. Polar molecules would have weaker interactions and elute earlier. phenomenex.comlibretexts.org
Gas Chromatography (GC) As a liquid stationary phase coated on the inside of a capillary column.Separation would occur based on the volatility (boiling point) of the analytes and their van der Waals interactions with the non-polar stationary phase. Non-polar compounds would be retained longer. chromtech.comlibretexts.orgjove.com

In both hypothetical applications, a stationary phase incorporating this compound would be expected to show good selectivity for the separation of non-polar compounds, such as hydrocarbons, fatty acid esters, and other lipophilic molecules. The bulky and rigid nature of the 1,4-disubstituted cyclohexane ring could also impart shape selectivity, allowing for the separation of isomers with different steric profiles.

It is important to note that while the principles of chromatography support these potential applications, no studies were found that specifically describe the synthesis or use of a stationary phase based on this compound. The development of new stationary phases often involves a balance of achieving desired selectivity, thermal stability, and chemical inertness. oup.comresearchgate.net

Environmental Distribution and Biogeochemical Cycling of 1,4 Dibutylcyclohexane if Applicable Beyond Prohibited Exclusions

Occurrence in Environmental Compartments

There is a lack of specific data reporting the occurrence of 1,4-dibutylcyclohexane in various environmental compartments such as air, water, soil, or sediment as a specific degradation product or specialized contaminant. As a member of the alkylated cycloalkanes, its presence in the environment would likely be associated with sources of crude oil and refined petroleum products.

Microbial Degradation Pathways and Mechanisms

While specific studies on the microbial degradation of this compound are not available, research on other long-chain n-alkylcyclohexanes provides insights into potential biodegradable pathways.

Several microbial species have been identified as capable of degrading n-alkylcyclohexanes and other alkylated hydrocarbons. These microorganisms are often isolated from environments contaminated with petroleum. It is plausible that similar species could be involved in the biodegradation of this compound.

Table 1: Potential Microbial Species Involved in the Biodegradation of Alkylcyclohexanes

Microbial Genus Type Environment
Alcanivorax Bacteria Marine environments
Pseudomonas Bacteria Soil and water
Fusarium Fungi Soil
Aspergillus Fungi Soil
Penicillium Fungi Soil
Beauveria Fungi Soil

Alcanivorax species, in particular, are known to be potent degraders of a range of hydrocarbons, including n-alkylcyclohexanes, in marine environments. nih.govresearchgate.net Fungi such as Beauveria, Penicillium, and Paecilomyces have also been observed to degrade similar compounds. nih.gov

The microbial degradation of n-alkylcyclohexanes typically initiates with the oxidation of the alkyl side chain. nih.govasm.org For this compound, this would likely involve the oxidation of one or both of the butyl chains. A common mechanism is β-oxidation, where the terminal methyl group of the alkyl chain is oxidized to a carboxylic acid. nih.govasm.org This is followed by the sequential removal of two-carbon units.

Studies on n-alkylcyclohexanes have shown the formation of cyclohexanecarboxylic acid and cyclohexaneacetic acid as key intermediates. nih.gov In the case of this compound, initial oxidation would likely lead to the formation of 4-butylcyclohexanebutanoic acid, which could then undergo further β-oxidation.

One proposed pathway for the degradation of some n-alkylcyclohexanes by Alcanivorax sp. involves the transformation of cyclohexanecarboxylic acid to benzoic acid via 1-cyclohexene-1-carboxylic acid. nih.gov It is conceivable that a similar pathway could be involved in the ultimate breakdown of the cyclohexane (B81311) ring of this compound after the degradation of its alkyl chains.

Photochemical and Chemical Degradation Mechanisms in Aquatic and Atmospheric Environments

There is no specific information available in the scientific literature regarding the photochemical and chemical degradation of this compound in aquatic and atmospheric environments. However, general principles of environmental chemistry can be applied to infer potential degradation pathways.

In the atmosphere, volatile organic compounds like this compound would be susceptible to photo-oxidation, primarily initiated by reactions with hydroxyl radicals (•OH). The rate of this degradation would depend on the atmospheric concentration of these radicals and the specific reaction rate constant for this compound, which is currently unknown.

In aquatic environments, direct photolysis is unlikely to be a significant degradation pathway unless the molecule contains chromophores that absorb sunlight, which is not the case for this compound. Indirect photochemical degradation, involving reactions with photochemically generated reactive species such as hydroxyl radicals, could occur. Hydrolysis is not expected to be a significant degradation process for this compound due to the stability of the carbon-carbon and carbon-hydrogen bonds.

Studies on the photodegradation of cyclohexane have shown that it can be degraded in the gas phase in the presence of titanium dioxide (TiO2), UV light, and ozone. nih.gov While this is a technologically induced degradation, it suggests that under certain oxidative conditions, the cyclohexane ring can be broken down.

Bioavailability and Environmental Transport Mechanisms

Specific data on the bioavailability and environmental transport of this compound are not available. The environmental mobility of a compound is governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

As a hydrocarbon with a relatively high molecular weight, this compound is expected to have low water solubility and a high Kow. This would suggest a strong tendency to partition from water into organic matter in soil and sediment. Therefore, its mobility in aquatic systems would likely be low, with a preference for accumulation in sediments.

Its volatility will determine its partitioning into the atmosphere. While specific data is lacking, its structure suggests a lower volatility compared to smaller cycloalkanes. Transport in the atmosphere would be possible, followed by deposition to land and water. In soil, its transport would be limited by its strong adsorption to soil organic carbon.

Future Research Directions and Emerging Opportunities for 1,4 Dibutylcyclohexane Chemistry

Exploration of Novel, More Efficient, and Sustainable Synthetic Routes

The synthesis of 1,4-dialkylcyclohexanes, including 1,4-dibutylcyclohexane, traditionally relies on methods such as the hydrogenation of corresponding aromatic precursors (e.g., 1,4-dibutylbenzene). While effective, these routes often require harsh conditions, including high pressures and temperatures, and rely on precious metal catalysts. Future research must pivot towards more sustainable and efficient synthetic strategies.

Emerging opportunities lie in the application of modern catalytic systems. This includes the development of earth-abundant metal catalysts (e.g., nickel, iron, cobalt) for hydrogenation and C-H activation/functionalization pathways. These approaches could enable the direct synthesis of this compound from more readily available feedstocks, potentially reducing the number of synthetic steps and improving atom economy. Furthermore, the principles of "green" chemistry, such as the use of renewable solvents, biocatalysis, and flow chemistry, represent significant avenues for innovation in the synthesis of this compound. hilarispublisher.comresearchgate.net

Synthetic StrategyPotential AdvantagesResearch Focus
Advanced Hydrogenation Lower temperature/pressure, higher selectivity for stereoisomers.Development of non-precious metal catalysts (e.g., Ni, Co-based).
C-H Functionalization Direct synthesis from simpler cyclohexane (B81311) precursors.Catalytic systems for regioselective and stereoselective C-H butylation.
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Engineering enzymes for the synthesis of specific this compound isomers.
Flow Chemistry Improved safety, scalability, and process control.Optimization of continuous-flow hydrogenation or alkylation reactions.

Advanced Computational Approaches for Predicting Complex Conformational Dynamics and Reactivity

The conformational landscape of 1,4-disubstituted cyclohexanes is notoriously complex. For cis-isomers with large substituents, such as cis-1,4-di-tert-butylcyclohexane, the molecule can adopt a twist-boat conformation to avoid high-energy axial placements, a deviation from the typical chair conformation. upenn.edunih.gov this compound, with its flexible n-butyl chains, presents an even more intricate system of conformers.

Future research will heavily rely on advanced computational chemistry to map this landscape. scispace.comsapub.org Methods such as ab initio molecular dynamics (AIMD) and sophisticated density functional theory (DFT) calculations can provide unprecedented insight into the energies of various chair, boat, and twist-boat conformers, as well as the rotational states of the butyl chains. nih.gov These computational studies can predict the relative populations of conformers at different temperatures and the energy barriers for their interconversion. nih.gov This understanding is crucial for predicting the compound's reactivity and its influence on the macroscopic properties of materials it is incorporated into.

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT) Calculate relative energies of conformers (chair, twist-boat).Accurate prediction of the most stable conformers for cis and trans isomers.
Ab Initio Molecular Dynamics (AIMD) Simulate the real-time conformational changes and interconversions.Understanding of dynamic equilibria and transition state energies. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analyze non-covalent interactions governing conformational preference.Insight into the specific steric and electronic effects of the butyl groups.

Development of Next-Generation Analytical Techniques for In-Situ Monitoring and High-Throughput Screening

The study of the dynamic conformational equilibria of this compound requires sophisticated analytical techniques. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in observing distinct signals for different conformers of similar molecules. nih.gov However, future progress will depend on the development of next-generation analytical methods.

There is a significant opportunity for developing in-situ monitoring techniques to observe synthetic reactions and conformational changes in real-time. This could involve coupling reaction vessels with advanced spectroscopic methods like process NMR or Raman spectroscopy. Such techniques would provide invaluable kinetic and mechanistic data for optimizing novel synthetic routes. Additionally, as derivatives of this compound are explored for materials applications, high-throughput screening methods will be essential. This could entail automated platforms that synthesize libraries of related compounds and rapidly evaluate their properties, accelerating the discovery of new functional materials.

Design and Synthesis of this compound Derivatives for Emerging Functional Materials (e.g., smart materials, energy storage)

The unique combination of a rigid cyclohexane core and flexible butyl chains makes this compound an attractive building block for new functional materials. While derivatives like 1,4-cyclohexanedimethanol (B133615) (CHDM) are used in commercial polyesters, the potential of this compound remains largely untapped. issuu.com

Future research should focus on synthesizing derivatives where the butyl chains or the cyclohexane ring are functionalized. For example, incorporating polar groups could lead to novel liquid crystals with unique phase behaviors. The bulky, non-polar nature of the this compound moiety could be exploited in the design of advanced polymer electrolytes for energy storage, where it might enhance ion transport properties. Furthermore, its incorporation into polymer backbones could create materials with tunable thermal and mechanical properties, potentially leading to applications in smart materials that respond to external stimuli.

Investigation into Unique Stereochemical Transformations and Isomerization Pathways

The stereochemistry of 1,4-disubstituted cyclohexanes—specifically the interconversion between cis and trans isomers—is fundamental to their properties. libretexts.org For materials science applications, the ability to control the cis/trans ratio is critical, as it profoundly affects polymer crystallinity, thermal stability, and mechanical strength. researchgate.net

An important area for future investigation is the development of catalytic or photochemical methods to control the isomerization between cis- and trans-1,4-dibutylcyclohexane. Understanding the mechanisms and energy barriers of these transformations is key. Research could explore catalysts that selectively favor the formation of one isomer over the other or methods that can trigger a reversible switch between isomers, which could be a foundational principle for developing molecular switches or responsive materials.

Deeper Understanding of Structure-Property Relationships in Specific Materials Science Applications (excluding basic physical properties)

Beyond fundamental properties, the true potential of this compound lies in its ability to impart specific performance characteristics to advanced materials. The conformational flexibility and stereochemistry of the this compound unit can have a profound impact on the macroscopic properties of a material.

Future research should systematically investigate these structure-property relationships. For instance, in polymer science, studies could focus on how varying the cis/trans isomer ratio of a this compound-containing monomer affects the glass transition temperature, crystallinity, and gas permeability of the resulting polymer. researchgate.net In the context of liquid crystals, research could explore how the conformational freedom of the butyl groups influences the stability and temperature range of different mesophases. A deeper mechanistic understanding in these areas is crucial for the rational design of new materials tailored for specific high-performance applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,4-Dibutylcyclohexane with high purity?

  • Methodological Answer : Utilize retrosynthetic analysis guided by computational tools (e.g., AI-powered synthesis planning) to identify feasible routes, incorporating branched alkane intermediates and cyclohexane backbone functionalization. Experimental optimization should follow a multivariate design (e.g., adjusting solvent ratios, temperature, and catalyst loading) to maximize yield and purity. Chromatographic validation (e.g., HPLC with C18 columns) ensures purity, as demonstrated in analogous studies on cyclohexane derivatives .

Q. How should researchers characterize the physical-chemical properties of this compound?

  • Methodological Answer : Apply structured protocols from regulatory frameworks (e.g., EPA’s systematic review guidelines) to assess properties like log P, boiling point, and solubility. Use techniques such as gas chromatography-mass spectrometry (GC-MS) for volatility analysis and nuclear magnetic resonance (NMR) for structural confirmation. Data quality should be evaluated using predefined criteria for reproducibility and relevance, as outlined in EPA’s data assessment frameworks .

Advanced Research Questions

Q. How can experimental designs be optimized to study the environmental fate of this compound?

  • Methodological Answer : Implement fate studies using EPA’s "FATE" search strategy, focusing on biodegradation pathways and partitioning coefficients. Conduct controlled photolysis experiments (e.g., UV reactors with peroxide oxidants) to simulate environmental degradation, drawing parallels to 1,4-dioxane removal methodologies. Use high-sensitivity detection (e.g., LC-DAD at μg/mL levels) to monitor trace residues .

Q. What analytical techniques are suitable for detecting trace levels of this compound in complex matrices?

  • Methodological Answer : Adapt advanced chromatographic methods, such as reversed-phase HPLC with diode-array detection (DAD), optimized via experimental design (e.g., pH, buffer concentration, and temperature variables). For environmental samples, pair these with sample preparation techniques like solid-phase extraction (SPE) to enhance detection limits, as validated in studies on structurally similar compounds .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Apply systematic review protocols from toxicological profiles (e.g., ATSDR/EPA frameworks) to prioritize high-quality in vitro and in vivo studies. Use weight-of-evidence approaches to assess endpoints like acute toxicity and carcinogenicity. For conflicting results, conduct mechanistic studies (e.g., crystallographic analysis of metabolite binding) to clarify biological interactions .

Q. What strategies are effective for studying the conformational dynamics of this compound in solution?

  • Methodological Answer : Employ NMR spectroscopy to analyze chair-chair interconversions and substituent effects on ring strain. Computational modeling (e.g., density functional theory) can predict energy barriers, validated against experimental data. Refer to conformational analysis frameworks from cycloalkane naming and stability studies .

Data and Literature Guidance

Q. How should researchers conduct systematic literature reviews for this compound?

  • Methodological Answer : Follow EPA’s search strategy for analogous compounds:

  • Use synonyms (e.g., CAS No., IUPAC names) across databases (SciFinder, PubMed, ECOTOX).
  • Apply exclusion criteria (e.g., non-peer-reviewed sources, irrelevant populations) and prioritize studies with transparent methodologies.
  • Tag studies by theme (e.g., synthesis, toxicology) and evaluate quality using standardized scoring systems .

Q. What are common pitfalls in interpreting spectroscopic data for cyclohexane derivatives?

  • Methodological Answer : Avoid misassignment of substituent effects in NMR by cross-referencing with X-ray crystallography data (e.g., pressure-induced hydration studies). For UV-Vis spectra, validate absorption bands against computational predictions to distinguish electronic transitions from solvent artifacts .

Tables for Key Data

Property Method Reference
Log P (Octanol-Water)Chromatographic retention analysis
Thermal StabilityDifferential Scanning Calorimetry
Environmental Half-LifePhotolysis/Advanced Oxidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.